Chlorotoluron-d6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1,1-bis(trideuteriomethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCGFZXSOMJFOA-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)C)Cl)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747351 | |
| Record name | N'-(3-Chloro-4-methylphenyl)-N,N-bis[(~2~H_3_)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-48-1 | |
| Record name | N'-(3-Chloro-4-methylphenyl)-N,N-bis[(~2~H_3_)methyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1219803-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Chlorotoluron-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Chlorotoluron-d6, an isotopically labeled analog of the phenylurea herbicide Chlorotoluron. This document details the synthetic pathway, experimental protocols, and analytical data required for the successful preparation and characterization of this compound. The inclusion of deuterium labels is a powerful tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry.
Synthesis of this compound
The synthesis of this compound (N'-(3-chloro-4-methylphenyl)-N,N-(dimethyl-d6)urea) is achieved through the reaction of 3-chloro-4-methylphenyl isocyanate with deuterated dimethylamine. A patented method highlights an efficient approach using a dimethylamine-d6 salt in the presence of an organic base, which minimizes side reactions and maximizes the incorporation of the expensive deuterated reagent.
Reaction Scheme:
Caption: Synthesis of this compound.
Starting Materials
| Compound | CAS Number | Molecular Formula | Notes |
| 3-chloro-4-methylphenyl isocyanate | 28479-22-3 | C₈H₆ClNO | Commercially available. |
| Dimethylamine-d6 hydrochloride | 53170-19-7 | C₂H₂D₆ClN | Commercially available. Key deuterated reagent. |
| Triethylamine | 121-44-8 | C₆H₁₅N | Common organic base. |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | Anhydrous, as a reaction solvent. |
Experimental Protocol
This protocol is based on the general method described in patent CN106008276A for the synthesis of deuterated phenylurea herbicides.
1. Reaction Setup:
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A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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The flask is charged with dimethylamine-d6 hydrochloride and anhydrous dichloromethane under a nitrogen atmosphere.
2. Addition of Base:
-
Triethylamine (1.1 equivalents) is added dropwise to the suspension at 0 °C to liberate the free dimethylamine-d6 in situ.
3. Addition of Isocyanate:
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A solution of 3-chloro-4-methylphenyl isocyanate (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.
4. Reaction:
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The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
5. Work-up and Purification:
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The reaction mixture is filtered to remove the triethylamine hydrochloride salt.
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The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Isotopic Labeling
The isotopic labeling in this compound is confined to the two methyl groups on the urea nitrogen atom. The use of dimethylamine-d6 as a starting material ensures the introduction of six deuterium atoms.
Workflow for Isotopic Labeling and Analysis:
Caption: Isotopic labeling and analysis workflow.
Data Presentation
Physicochemical Properties
| Property | Value (Chlorotoluron) | Value (this compound) |
| Molecular Formula | C₁₀H₁₃ClN₂O | C₁₀H₇D₆ClN₂O |
| Molecular Weight | 212.68 g/mol | 218.72 g/mol |
| Isotopic Purity | N/A | Typically ≥ 98 atom % D |
Spectroscopic Data (Expected)
Note: Specific experimental spectra for this compound are not widely published. The following table is based on the known spectrum of Chlorotoluron and the expected changes upon deuteration.
| Technique | Nucleus/Mode | Expected Chemical Shifts (δ) / m/z |
| ¹H NMR | ¹H | Aromatic protons: ~7.0-7.5 ppm; Aryl-CH₃: ~2.3 ppm. The signal for N(CH₃)₂ at ~3.0 ppm in the unlabeled compound will be absent. |
| ¹³C NMR | ¹³C | Aromatic carbons: ~120-140 ppm; Aryl-CH₃: ~20 ppm; Carbonyl: ~155 ppm. The N(CD₃)₂ carbon signal will appear as a multiplet due to C-D coupling. |
| Mass Spectrometry | ESI-MS | [M+H]⁺ = 219.1 (for ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ²H). The molecular ion peak will be shifted by +6 Da compared to the unlabeled compound. |
Fragmentation Analysis (Expected): The mass spectrum of Chlorotoluron typically shows a significant fragment at m/z 72, corresponding to the [C₃H₆NO]⁺ ion from the dimethylamino group. In this compound, this fragment is expected to shift to m/z 78, corresponding to the [C₃D₆NO]⁺ ion, providing a clear indication of successful deuteration.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
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¹H NMR: Acquire a standard proton NMR spectrum. The absence of a signal around 3.0 ppm, corresponding to the N,N-dimethyl protons, is a primary indicator of successful deuteration.
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¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Observe the shift and multiplicity of the N(CD₃)₂ carbon signal.
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²H NMR: (Optional) Direct detection of the deuterium signal can confirm the location of the isotopic label.
Mass Spectrometry (MS)
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Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.
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Analysis: Determine the molecular weight of the synthesized compound. A mass shift of +6 amu compared to an unlabeled standard confirms the incorporation of six deuterium atoms.
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Isotopic Purity: High-resolution mass spectrometry can be used to determine the isotopic distribution and calculate the percentage of d6-labeled species.
This guide provides a foundational understanding for the synthesis and analysis of this compound. Researchers should adapt these protocols based on available laboratory equipment and safety guidelines. The successful synthesis and characterization of this isotopically labeled compound will enable more precise and informative studies in its various applications.
Physicochemical properties of Chlorotoluron-d6
An In-depth Technical Guide to the Physicochemical Properties of Chlorotoluron-d6
This guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and a visual representation of a typical analytical workflow.
Introduction
This compound is the deuterium-labeled form of Chlorotoluron, a widely used phenylurea herbicide for controlling broadleaf and annual grass weeds in cereal crops.[] In analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS), this compound serves as an invaluable internal standard.[2][3] Its physical and chemical properties are nearly identical to its non-labeled counterpart, allowing it to mimic the analyte's behavior during sample preparation and analysis. This minimizes matrix effects and improves the accuracy of quantification in complex samples.[3] The deuterium atoms are typically located on the N,N-dimethyl groups.[3]
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₇D₆ClN₂O |
| Molecular Weight | 218.71 g/mol |
| CAS Number | 1219803-48-1 |
| Appearance | White to Off-white Solid |
| Melting Point | 147-150°C, 168°C |
| pKa (Predicted) ¹ | 14.43 ± 0.70 |
| Solubility | Soluble in Acetone, Acetonitrile, Chloroform, and Methanol. |
| Water Solubility ¹ | 70.43 mg/L (at 20 °C) |
| Isotopic Purity | ≥99 atom % D |
| Chemical Purity (Assay) | ≥98.0% (by HPLC) |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl |
| InChI Key | JXCGFZXSOMJFOA-XERRXZQWSA-N |
¹ Data for the non-deuterated parent compound, Chlorotoluron, which is expected to be very similar.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Chlorotoluron and other related pesticides in environmental samples. Below is a detailed methodology for a typical analytical workflow using Stir Bar Sorptive Extraction (SBSE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To determine the concentration of Chlorotoluron in a water sample using this compound as an internal standard.
Materials:
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Water sample
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This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)
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Methanol (MeOH), HPLC grade
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Acetonitrile (ACN), HPLC grade
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Sodium Chloride (NaCl)
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Stir Bar for Sorptive Extraction (SBSE) coated with polydimethylsiloxane (PDMS)
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Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)
Procedure:
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Sample Preparation:
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Collect a defined volume of the aqueous sample (e.g., 10 mL).
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Spike the sample with a known concentration of the this compound internal standard. The amount should be comparable to the expected concentration of the analyte.
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Add sodium chloride to the sample to increase the ionic strength, which can enhance the extraction efficiency of the analytes onto the PDMS coating of the stir bar.
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Stir Bar Sorptive Extraction (SBSE):
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Place the PDMS-coated stir bar into the prepared sample.
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Stir the sample at a constant speed for a defined period (e.g., 60-120 minutes) to allow for the partitioning of the analyte (Chlorotoluron) and the internal standard (this compound) from the aqueous phase into the PDMS phase.
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After extraction, remove the stir bar, gently rinse with deionized water to remove any particulates, and dry carefully with a lint-free tissue.
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-
Liquid Desorption:
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Place the stir bar into a small vial containing a specific volume of a suitable desorption solvent, such as a mixture of methanol and acetonitrile (e.g., 50:50, v/v).
-
Agitate the vial (e.g., using a vortex mixer or sonicator) for a set time (e.g., 15-30 minutes) to back-extract the analytes from the PDMS phase into the solvent.
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Remove the stir bar, and the resulting solution is ready for analysis.
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-
LC-MS/MS Analysis:
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Inject an aliquot of the final extract into the LC-MS/MS system.
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Perform chromatographic separation on a suitable column (e.g., C18).
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The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify specific precursor-to-product ion transitions for both Chlorotoluron and this compound.
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Quantification:
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A calibration curve is generated using standards containing known concentrations of Chlorotoluron and a constant concentration of this compound.
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The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
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The concentration of Chlorotoluron in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve. The use of the isotopically labeled internal standard corrects for any loss of analyte during sample preparation and for any matrix-induced signal suppression or enhancement in the MS source.
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Visualization
The following diagram illustrates the analytical workflow for the quantification of Chlorotoluron using this compound as an internal standard.
References
Chlorotoluron-d6 chemical structure and CAS number 1219803-48-1
CAS Number: 1219803-48-1
This technical guide provides an in-depth overview of Chlorotoluron-d6, a deuterated isotopologue of the herbicide Chlorotoluron. It is intended for researchers, scientists, and professionals in drug development and environmental analysis who require detailed information on its chemical properties, synthesis, and applications, particularly as an internal standard in quantitative analysis.
Chemical Identity and Structure
This compound is the stable isotope-labeled version of Chlorotoluron, a widely used phenylurea herbicide.[1] The deuterium labeling is specifically on the two N-methyl groups, making it an ideal internal standard for mass spectrometry-based analytical methods.[2][3] Its CAS number is 1219803-48-1.[1]
IUPAC Name: 3-(3-chloro-4-methylphenyl)-1,1-bis(trideuteriomethyl)urea.[3] Synonyms: N'-(3-Chloro-4-methylphenyl)-N,N-(dimethyl-d6)urea, Tolurex-d6, Dicuran-d6. Molecular Formula: C₁₀H₇D₆ClN₂O.
The chemical structure of this compound is presented below.
Caption: 2D structure of this compound (CAS 1219803-48-1).
Physicochemical and Analytical Properties
This compound is typically a white to off-white solid. Its properties are closely related to its non-labeled parent compound. The key quantitative data are summarized in the table below.
| Property | Value | Source Compound |
| CAS Number | 1219803-48-1 | This compound |
| Molecular Weight | 218.71 g/mol | This compound |
| Accurate Mass | 218.1093 | This compound |
| Appearance | White to Off-white Solid | This compound |
| Purity | ≥98% (Chemical Purity); ≥98% (Deuterium Atom) | This compound |
| Melting Point | 147-150 °C | Chlorotoluron |
| Water Solubility | 70 mg/L (at 20-25 °C) | Chlorotoluron |
| log P | 2.29 - 2.41 | Chlorotoluron |
| Vapour Pressure | 0.017 x 10⁻³ Pa (at 20 °C) | Chlorotoluron |
| Solubility (Organic) | Soluble in Acetone, Acetonitrile, Chloroform, Methanol | This compound |
[Sources: 2, 3, 6, 7, 8]
Mechanism of Action (Parent Compound)
The herbicidal activity of Chlorotoluron, and by extension its deuterated analogue, stems from its role as an inhibitor of photosynthesis. It specifically targets Photosystem II (PSII) in the photosynthetic electron transport chain of plants. By blocking the Q₈ plastoquinone binding site, it prevents electron flow, thereby halting ATP production and ultimately leading to plant death.
Caption: Inhibition of electron transport in Photosystem II by Chlorotoluron.
Applications in Research and Analysis
The primary application of this compound is as an internal standard for the quantification of Chlorotoluron in various matrices, such as environmental water and soil samples. Stable isotope-labeled standards are crucial in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) because they co-elute with the analyte of interest and exhibit nearly identical chemical behavior during sample extraction and ionization, correcting for matrix effects and variations in instrument response.
Deuteration can also influence the pharmacokinetic and metabolic profiles of molecules, making this compound a valuable tool in metabolic studies to investigate pathways like N-demethylation.
Experimental Protocols
The synthesis of Chlorotoluron involves a two-step process starting from a substituted aniline. The synthesis of this compound follows the same pathway, substituting standard dimethylamine with its deuterated counterpart in the final step.
Caption: Conceptual workflow for the synthesis of this compound.
Methodology:
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Isocyanate Formation: 3-Chloro-4-methylaniline is reacted with phosgene (COCl₂) in an inert solvent. This reaction converts the primary amine group into a highly reactive isocyanate group (-N=C=O).
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Urea Formation: The resulting 3-chloro-4-methylphenyl isocyanate is then treated with deuterated dimethylamine ((CD₃)₂NH). The amine adds across the isocyanate double bond to form the final N,N-bis(trideuteriomethyl)urea product, this compound.
-
Purification: The final product is purified, typically through recrystallization or chromatography, to achieve high chemical and isotopic purity.
This protocol outlines a general method for analyzing Chlorotoluron in water samples using this compound as an internal standard. The approach is based on established methods for pesticide analysis.
Caption: Workflow for quantitative analysis of Chlorotoluron using an internal standard.
Methodology:
-
Sample Preparation: A known volume of the water sample is collected.
-
Internal Standard Spiking: A precise, known amount of this compound solution is added to the sample.
-
Extraction: The sample is passed through a solid-phase extraction (SPE) cartridge or subjected to Stir Bar Sorptive Extraction (SBSE) to concentrate the analyte and the internal standard while removing interfering matrix components.
-
Elution and Concentration: The trapped compounds are eluted from the extraction medium with a small volume of an appropriate organic solvent (e.g., acetonitrile). The eluate may be concentrated further under a stream of nitrogen.
-
LC-MS/MS Analysis:
-
Chromatography: The extract is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase C18 column, for separation.
-
Mass Spectrometry: The eluent from the HPLC is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Chlorotoluron and this compound are monitored for high selectivity and sensitivity.
-
-
Quantification: The concentration of Chlorotoluron in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Safety and Handling
This compound should be handled with care in a laboratory setting. The parent compound, Chlorotoluron, is suspected of causing cancer and potentially damaging fertility or the unborn child. It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. The material should be handled in a well-ventilated area or a fume hood. Store at room temperature away from light and moisture.
References
A Technical Guide to the Isotopic Purity and Enrichment of Chlorotoluron-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Chlorotoluron-d6, a deuterated internal standard crucial for quantitative analytical studies. This document details the synthesis, purification, and analytical methodologies used to characterize this stable isotope-labeled compound, presenting quantitative data in accessible formats and outlining experimental protocols.
Introduction to this compound
This compound is the deuterium-labeled analogue of Chlorotoluron, a phenylurea herbicide.[1] In analytical chemistry, particularly in environmental and residue analysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response. This compound, in which the six hydrogen atoms of the two N-methyl groups are replaced with deuterium, serves as an ideal internal standard for the analysis of Chlorotoluron by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]
The utility of this compound is fundamentally dependent on its isotopic purity and enrichment. High isotopic purity ensures that the mass spectrometric signal of the internal standard is distinct from that of the unlabeled analyte, preventing cross-contribution and ensuring accurate quantification.
Isotopic Purity and Enrichment Data
The isotopic purity of this compound is a critical parameter, indicating the extent to which the hydrogen atoms at the labeled positions have been replaced by deuterium. This is typically expressed as "atom percent D," which represents the percentage of deuterium atoms at the specified labeled positions. Commercially available this compound generally exhibits high isotopic and chemical purity.
Table 1: Typical Specifications of Commercial this compound
| Parameter | Specification | Source |
| Chemical Formula | C₁₀H₇D₆ClN₂O | [2] |
| Molecular Weight | 218.71 g/mol | [2] |
| Labeled CAS Number | 1219803-48-1 | [2] |
| Isotopic Purity | ≥ 98 atom % D | |
| Chemical Purity | ≥ 98% |
Table 2: Representative Isotopic Distribution for a Batch of this compound (Theoretical Example)
| Isotopologue | Abbreviation | Relative Abundance (%) |
| C₁₀H₇D₆ClN₂O | d₆ | > 98.0 |
| C₁₀H₈D₅ClN₂O | d₅ | < 1.5 |
| C₁₀H₉D₄ClN₂O | d₄ | < 0.5 |
| C₁₀H₁₀D₃ClN₂O | d₃ | < 0.1 |
| C₁₀H₁₁D₂ClN₂O | d₂ | < 0.05 |
| C₁₀H₁₂D₁ClN₂O | d₁ | < 0.01 |
| C₁₀H₁₃ClN₂O | d₀ | < 0.01 |
Note: This table represents a theoretical distribution for a product with ≥ 98 atom % D. The actual distribution may vary between batches and manufacturers.
Synthesis and Enrichment of this compound
The synthesis of this compound involves the preparation of a deuterated precursor, typically N,N-dimethyl-d6-amine, followed by its reaction with a suitable phenyl isocyanate.
Conceptual Synthesis Workflow
The logical flow for the synthesis of this compound can be visualized as a multi-step process starting from a deuterated methyl source and culminating in the final product.
Caption: A high-level overview of the synthetic route to this compound.
Experimental Protocols (Exemplary)
The following are detailed, exemplary protocols for the key steps in the synthesis of this compound. These are based on established chemical principles for the synthesis of deuterated amines and ureas.
Protocol 1: Synthesis of N,N-Dimethyl-d6-amine Hydrochloride
This protocol is adapted from methods for the synthesis of deuterated dimethylamine.
-
Reaction Setup: A solution of N-benzyl-N-methyl-d3-amine (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.05 equivalents) is added dropwise to the cooled solution, and the reaction mixture is stirred for 30 minutes.
-
Deuteromethylation: Deutero-iodomethane (CD₃I, 1.1 equivalents) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Deprotection and Salt Formation: The resulting N-benzyl-N,N-dimethyl-d6-amine is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated at room temperature under a hydrogen atmosphere (balloon pressure) until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is treated with a solution of hydrochloric acid in ethanol to precipitate N,N-dimethyl-d6-amine hydrochloride. The solid is collected by filtration and dried under vacuum.
Protocol 2: Synthesis of this compound
-
Reaction Setup: 3-Chloro-4-methylphenyl isocyanate (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.
-
Addition of Deuterated Amine: N,N-Dimethyl-d6-amine hydrochloride (1 equivalent) is neutralized with a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in the same solvent in a separate flask. This solution of free N,N-dimethyl-d6-amine is then added dropwise to the isocyanate solution at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to afford pure this compound.
Analytical Characterization of Isotopic Purity
The determination of isotopic purity and enrichment is performed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Analytical Workflow
The following diagram illustrates the typical workflow for the analytical characterization of this compound.
Caption: A flowchart detailing the analytical techniques used to certify this compound.
Experimental Protocols for Analysis
Protocol 3: Determination of Isotopic Purity by LC-HRMS
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
LC-MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Full scan mode over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 210-230).
-
-
Data Analysis: The mass spectrum corresponding to the chromatographic peak of this compound is extracted. The relative intensities of the ion signals for each isotopologue (d₀ to d₆) are measured. The isotopic purity (atom % D) is calculated based on the weighted average of the deuterium content of all isotopologues.
Protocol 4: Confirmation of Deuteration by NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent suitable for NMR analysis (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: A proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the N-methyl protons (typically a singlet around 3 ppm) confirms the high level of deuteration at this position. The remaining signals for the aromatic and methyl protons on the phenyl ring should be present with the expected integrations.
-
²H NMR Spectroscopy: A deuterium NMR spectrum can be acquired to directly observe the deuterium signal at the labeled position, further confirming the site of deuteration.
Conclusion
The isotopic purity and enrichment of this compound are paramount for its function as a reliable internal standard in quantitative analysis. Through controlled synthesis, rigorous purification, and comprehensive analytical characterization using techniques such as HRMS and NMR, high-quality this compound with isotopic purity exceeding 98 atom % D is produced. The detailed protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary technical information to confidently utilize this compound in their analytical workflows.
References
Solubility of Chlorotoluron-d6 in organic solvents
An In-depth Technical Guide to the Solubility of Chlorotoluron-d6 in Organic Solvents
This technical guide provides comprehensive information on the solubility of this compound in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines quantitative solubility data, detailed experimental protocols for the analysis of chlorotoluron and related compounds, and visual workflows to facilitate understanding of the methodologies.
Solubility Data
This compound, the deuterated analogue of the herbicide Chlorotoluron, is utilized as an internal standard in analytical procedures for the detection of its parent compound in environmental and biological samples.[][2] Its solubility is a critical parameter for the preparation of stock solutions and calibration standards.
While specific quantitative solubility data for this compound is not extensively published, its solubility profile is expected to be very similar to that of the unlabeled Chlorotoluron. The available qualitative and quantitative data for both compounds are summarized below.
Qualitative Solubility of this compound:
This compound is reported to be soluble in the following organic solvents[]:
-
Acetone
-
Acetonitrile
-
Chloroform
-
Methanol
A commercially available solution of this compound is offered at a concentration of 100 µg/mL in acetonitrile[3].
Quantitative Solubility of Chlorotoluron (Unlabeled):
The solubility of the parent compound, Chlorotoluron, has been determined in a range of organic solvents. This data provides a strong reference for the expected solubility of its deuterated counterpart.
| Organic Solvent | Solubility (g/L) at 25 °C | Other Reported Values |
| Acetone | 54 | 5% w/v |
| Dichloromethane | 51 | 4.3% w/v (Methylene Chloride) |
| Ethanol | 48 | |
| n-Octanol | 24 | |
| Ethyl Acetate | 21 | 2% w/v |
| Toluene | 3.0 | |
| Benzene | 2.4% w/v | |
| Isopropanol | 1.5% w/v | |
| Hexane | 0.06 | |
| Methanol | 63 (at 20 °C) |
Data sourced from[4].
Experimental Protocols
The following section details established analytical methods for the extraction and analysis of pesticide residues, including compounds like Chlorotoluron, from complex matrices. These protocols are directly relevant for researchers working with this compound as an internal standard.
QuEChERS-Based Extraction for Soil Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from various matrices, including soil. The following protocol is adapted from a validated method for multi-residue pesticide analysis in soil.
Objective: To extract pesticide residues from soil samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Soil sample, air-dried and sieved (2 mm)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Spike the sample with an appropriate volume of the this compound internal standard solution.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately vortex the tube for another minute to prevent the formation of salt agglomerates and to induce phase separation.
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Collect an aliquot of the acetonitrile supernatant.
-
The extract can be directly analyzed by LC-MS/MS or subjected to a dispersive solid-phase extraction (d-SPE) cleanup step if necessary to remove interfering matrix components. For this particular validated method, the supernatant was diluted twofold with water before analysis without a cleanup step.
QuEChERS-based extraction workflow for soil samples.
Stir Bar Sorptive Extraction (SBSE) for Aqueous Samples
Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique used for the extraction of organic compounds from aqueous samples. This method is particularly effective for trace analysis. The following protocol is based on a method developed for the determination of pesticides in surface water.
Objective: To extract and preconcentrate pesticide residues from water samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Water sample (e.g., 20 mL)
-
Stir bar coated with polydimethylsiloxane (PDMS)
-
Sodium Chloride (NaCl)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Glass vials with screw caps
-
Magnetic stirrer
-
Thermal desorber or liquid desorption unit
Procedure:
-
Place 20 mL of the water sample into a glass vial.
-
Add an appropriate amount of NaCl to increase the ionic strength of the sample, which enhances the extraction efficiency for certain analytes.
-
Spike the sample with the this compound internal standard (referred to as a surrogate standard in the source).
-
Place the PDMS-coated stir bar into the vial.
-
Stir the sample on a magnetic stirrer for a defined period (e.g., 60 minutes) at a constant speed (e.g., 1000 rpm) to allow for the partitioning of the analytes into the PDMS phase.
-
After extraction, remove the stir bar from the sample, gently dry it with a lint-free tissue.
-
For liquid desorption, place the stir bar into a small vial containing a specific volume of a suitable desorption solvent (e.g., 150 µL of a Methanol/Acetonitrile 50/50, v/v mixture).
-
Agitate the vial (e.g., by sonication or vortexing) for a set time (e.g., 15 minutes) to back-extract the analytes from the PDMS phase into the solvent.
-
The resulting solution is then ready for injection into the LC-MS/MS system for analysis.
Stir Bar Sorptive Extraction (SBSE) workflow.
References
Spectroscopic Analysis of Chlorotoluron-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the deuterated herbicide Chlorotoluron-d6, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines typical experimental protocols and data presentation formats essential for researchers in analytical chemistry, environmental science, and drug metabolism studies.
Introduction to this compound
This compound is the deuterium-labeled version of Chlorotoluron, a widely used phenylurea herbicide. The incorporation of six deuterium atoms on the N,N-dimethyl group makes it an ideal internal standard for quantitative analysis in various analytical methods, particularly in chromatography-mass spectrometry based assays. Its basic properties are summarized below.
| Property | Value | Source |
| Chemical Name | 3-(3-chloro-4-methylphenyl)-1,1-bis(trideuteriomethyl)urea | [1][2] |
| Molecular Formula | C₁₀H₇D₆ClN₂O | [3][4] |
| CAS Number | 1219803-48-1 | [1] |
| Molecular Weight | 218.71 g/mol | |
| Non-deuterated MW | 212.67 g/mol |
Spectroscopic Data
The definitive NMR and MS data for a specific lot of this compound is provided in its Certificate of Analysis (CoA), which can be obtained from the supplier. For reference, the spectroscopic data for the non-deuterated form, Chlorotoluron, is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables outline the expected chemical shifts for Chlorotoluron. The corresponding spectra for this compound would show the absence of the N,N-dimethyl proton signal and a different splitting pattern in the ¹³C NMR for the deuterated carbons.
¹H NMR Data for Chlorotoluron (Reference)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not available in search results | Aromatic Protons | |
| Data not available in search results | Methyl Proton (on ring) | |
| Data not available in search results | N,N-dimethyl Protons |
¹³C NMR Data for Chlorotoluron (Reference)
| Chemical Shift (ppm) | Assignment |
| Data not available in search results | Aromatic Carbons |
| Data not available in search results | Methyl Carbon (on ring) |
| Data not available in search results | N,N-dimethyl Carbons |
Note: Specific chemical shift values are dependent on the solvent and instrument parameters and should be referenced from the Certificate of Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its identity and isotopic labeling.
Mass Spectrometry Data for Chlorotoluron (Reference)
| m/z | Interpretation |
| 212 | Molecular Ion [M]⁺ |
| Data not available in search results | Fragment Ions |
For this compound, the molecular ion peak would be expected at m/z 218.
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and MS data for a chemical standard like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetonitrile-d₃). The concentration should be appropriate for the instrument's sensitivity, typically in the range of 5-25 mg/mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to confirm the absence of the N,N-dimethyl signal and to observe the aromatic and methyl proton signals.
-
Acquire a ¹³C NMR spectrum to identify all carbon atoms in the molecule.
-
Standard acquisition parameters for temperature, pulse sequence, and relaxation delays should be used.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., acetonitrile or methanol).
-
Instrumentation: Employ a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
Data Acquisition:
-
For GC-MS, use an appropriate temperature program for the GC to ensure proper elution of the compound.
-
For LC-MS, use a suitable mobile phase and gradient to achieve good chromatographic separation.
-
Acquire the mass spectrum in a positive ion mode, scanning a mass range that includes the expected molecular ion (m/z 218).
-
Analytical Workflow and Data Analysis
The following diagrams illustrate the typical workflows for spectroscopic analysis and the logical relationship in identifying a deuterated standard.
Caption: General workflow for the spectroscopic analysis of a chemical standard.
Caption: Logical diagram for the identification of this compound using NMR and MS.
Conclusion
The spectroscopic data for this compound, particularly from NMR and MS, are critical for its validation as an internal standard in quantitative analytical methods. While specific spectra are proprietary to the manufacturer and provided in the Certificate of Analysis, this guide provides the foundational knowledge and general protocols for researchers to effectively utilize this important analytical standard. The comparison with the non-deuterated Chlorotoluron data serves as a valuable reference for data interpretation.
References
- 1. This compound | CAS 1219803-48-1 | LGC Standards [lgcstandards.com]
- 2. Chlorotoluron D6 (N,N-dimethyl D6) | LGC Standards [lgcstandards.com]
- 3. Chlortoluron (ð,ð-dimethyl-Dâ, 98%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, DLM-3760-1.2 [isotope.com]
- 4. Chlortoluron (ð,ð-dimethyl-Dâ, 98%) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, DLM-3760-0.01 [isotope.com]
Stability of Chlorotoluron-d6 under neutral conditions
An In-Depth Technical Guide to the Stability of Chlorotoluron-d6 under Neutral Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of this compound under neutral pH conditions. Due to the limited availability of stability data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Chlorotoluron, as a proxy. The underlying chemical principles suggest that the stability of this compound will be highly similar to that of Chlorotoluron. This document outlines the current understanding of its stability, provides a detailed experimental protocol for its assessment, and visualizes the workflow for such a study.
Core Concepts in Stability
The stability of a chemical compound refers to its resistance to chemical change or degradation over time. Under neutral aqueous conditions (pH 7), the primary degradation pathway for many organic molecules is hydrolysis. For a compound to be considered stable, it must show minimal degradation over a defined period under specific conditions.
Stability of Chlorotoluron at Neutral pH
Chlorotoluron is recognized for its considerable stability in neutral aqueous environments. Chemical hydrolysis is not a significant degradation mechanism for this compound under such conditions.[1]
Quantitative Stability Data
The following table summarizes the available stability data for Chlorotoluron in water at neutral pH. It is important to note that this data is for the non-deuterated form and serves as the best available estimate for the stability of this compound.
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| Chlorotoluron | 7 | 22 | >200 days | [1] |
Experimental Protocol for Stability Assessment of this compound
This section details a representative experimental protocol for determining the stability of this compound in a neutral aqueous solution. This protocol is based on established methodologies for pesticide stability testing and utilizes High-Performance Liquid Chromatography (HPLC) for quantification.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade water
-
Phosphate buffer (pH 7.0)
-
HPLC-grade acetonitrile
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
pH meter
-
HPLC system with a UV or Mass Spectrometry (MS) detector
Preparation of Test Solution
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a pH 7.0 buffer solution.
-
In a volumetric flask, dilute the this compound stock solution with the pH 7.0 buffer to a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent is minimal to avoid affecting the stability.
Experimental Setup
-
Dispense the test solution into multiple sterile, amber glass vials.
-
Store the vials in a temperature-controlled environment, typically at 25°C and 50°C to assess temperature effects.
-
At specified time intervals (e.g., 0, 7, 14, 30, 60, 90, and 180 days), retrieve triplicate vials from each temperature condition for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV detector at an appropriate wavelength (e.g., 240 nm) or a Mass Spectrometer for higher specificity and sensitivity. A detection limit of 0.1 µ g/litre has been reported for Chlorotoluron using HPLC.[1][2]
-
Quantification: Use a calibration curve prepared from freshly diluted standards of this compound.
Data Analysis
-
Calculate the concentration of this compound in each sample at each time point.
-
Plot the concentration of this compound versus time for each temperature.
-
Determine the degradation kinetics, which for many pesticides follows first-order kinetics.[3] The first-order rate equation is:
-
Ct = C0 * e-kt
-
Where Ct is the concentration at time t, C0 is the initial concentration, and k is the first-order rate constant.
-
-
Calculate the half-life (t½) using the formula:
-
t½ = ln(2) / k
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the stability assessment of this compound.
Conclusion
Based on the available data for Chlorotoluron, this compound is expected to be highly stable under neutral conditions, with a half-life likely exceeding 200 days at room temperature. For definitive stability data on the deuterated compound, a formal stability study as outlined in this guide is recommended. The provided protocol offers a robust framework for conducting such an investigation, ensuring accurate and reliable results for researchers, scientists, and drug development professionals.
References
Chlorotoluron-d6: A Technical Guide for Use as a Labeled Analogue in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Chlorotoluron-d6, a deuterated analogue of the herbicide Chlorotoluron. It is primarily intended for researchers and analytical scientists who require a reliable internal standard for the quantitative analysis of Chlorotoluron in various matrices. This document details the physicochemical properties, experimental protocols for sample preparation and analysis, and the necessary data for method development using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Chlorotoluron is a widely used phenylurea herbicide for controlling broadleaf and annual grass weeds in cereal crops.[1] Its presence in environmental and biological samples is a matter of regulatory concern, necessitating sensitive and accurate analytical methods for its quantification. Stable isotope-labeled internal standards are crucial for achieving high accuracy and precision in mass spectrometry-based quantification by correcting for matrix effects and variations in sample preparation and instrument response.[2] this compound, in which six hydrogen atoms on the two N-methyl groups are replaced with deuterium, is the ideal internal standard for Chlorotoluron analysis due to its chemical similarity and distinct mass difference.[1] This guide provides the essential technical information and detailed methodologies for the effective use of this compound as a labeled analogue.
Physicochemical Properties
A clear understanding of the physicochemical properties of both the analyte and its labeled internal standard is fundamental for method development. The key properties of Chlorotoluron and this compound are summarized in the table below.
| Property | Chlorotoluron | This compound |
| Chemical Name | 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea | 3-(3-chloro-4-methylphenyl)-1,1-bis(trideuteriomethyl)urea |
| CAS Number | 15545-48-9 | 1219803-48-1 |
| Molecular Formula | C₁₀H₁₃ClN₂O | C₁₀H₇D₆ClN₂O |
| Molecular Weight | 212.68 g/mol | 218.71 g/mol |
| Synonyms | Chlortoluron, Dicuran | Chlorotoluron (N,N-dimethyl-d6) |
Experimental Protocols
The following sections provide detailed protocols for the analysis of Chlorotoluron using this compound as an internal standard. The primary analytical technique described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Two common sample preparation techniques, QuEChERS for solid matrices and Solid-Phase Extraction (SPE) for aqueous matrices, are detailed.
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for quantitative analysis.
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Chlorotoluron and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and bring to volume.
-
Store the stock solutions at -20°C.
-
-
Intermediate Standard Solutions (10 µg/mL):
-
Pipette 100 µL of each stock solution into separate 10 mL volumetric flasks.
-
Dilute to volume with methanol.
-
-
Working Standard Mixture (for calibration curve):
-
Prepare a series of calibration standards by serially diluting the intermediate standard solutions in an appropriate solvent (e.g., methanol or a mixture of mobile phases). A typical concentration range is 1 to 100 ng/mL.
-
Each calibration standard should be fortified with the internal standard (this compound) at a constant concentration (e.g., 50 ng/mL).
-
Sample Preparation Method 1: QuEChERS for Soil and Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in a variety of solid matrices.
Caption: Solid-Phase Extraction workflow for water samples.
LC-MS/MS Instrumental Analysis
The following table provides typical parameters for the analysis of Chlorotoluron and this compound by LC-MS/MS. These parameters may require optimization based on the specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Logical Relationship for Quantification
Caption: Logic for quantification using an internal standard.
Quantitative Data
The following tables summarize the essential mass spectrometry data for the quantification of Chlorotoluron using this compound as an internal standard. The Multiple Reaction Monitoring (MRM) transitions are key for selective and sensitive detection.
Mass-to-Charge Ratios (m/z)
| Compound | Precursor Ion [M+H]⁺ (m/z) |
| Chlorotoluron | 213.1 |
| This compound | 219.1 |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Function | Collision Energy (eV) |
| Chlorotoluron | 213.1 | 72.2 | Quantifier | 20 |
| Chlorotoluron | 213.1 | 46.2 | Qualifier | 16 |
| This compound | 219.1 | 78.2 | Quantifier | 20 |
| This compound | 219.1 | 52.2 | Qualifier | 16 |
Note: Collision energies are instrument-dependent and may require optimization.
Conclusion
This compound serves as an excellent internal standard for the accurate and precise quantification of Chlorotoluron in complex matrices. Its use in conjunction with LC-MS/MS and appropriate sample preparation techniques like QuEChERS and SPE allows for the development of robust and reliable analytical methods. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to implement these methods in their laboratories for environmental monitoring, food safety analysis, and other related fields. While this guide focuses on the analytical application of this compound, it is important to note that there is no significant body of research describing its use in the study of biological signaling pathways.
References
Methodological & Application
Application Note: Quantification of Chlorotoluron in Soil using Isotope Dilution LC-MS/MS with Chlorotoluron-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotoluron is a widely used phenylurea herbicide for the control of broad-leaf and grassy weeds in cereal crops. Its persistence and potential for leaching into groundwater necessitate accurate and sensitive monitoring in soil to assess environmental fate and ensure regulatory compliance. This application note details a robust and reliable method for the quantification of Chlorotoluron in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Chlorotoluron-d6 as a stable isotope-labeled internal standard. The use of an isotope dilution technique provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Principle
A known amount of the internal standard, this compound, is added to the soil sample prior to extraction. The sample is then subjected to a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure to isolate the analyte and internal standard. The final extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.
Experimental Protocols
Materials and Reagents
-
Standards: Chlorotoluron (≥98% purity), this compound (N,N-dimethyl-d6, isotopic purity ≥99%)
-
Solvents (LC-MS grade): Acetonitrile, Methanol, Water
-
Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.
-
QuEChERS extraction salts and cleanup tubes.
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of Chlorotoluron and this compound in methanol.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions containing Chlorotoluron at concentrations ranging from 1 ng/mL to 100 ng/mL and a constant concentration of this compound (e.g., 50 ng/mL) by diluting the stock solutions in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
Sample Preparation (Modified QuEChERS Method)
-
Soil Sample Homogenization: Air-dry the soil sample, remove any large debris, and sieve through a 2 mm mesh to ensure homogeneity.
-
Weighing and Spiking: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. Add a precise volume of the this compound internal standard solution.
-
Hydration: Add 10 mL of reagent water to the soil sample and vortex for 30 seconds to hydrate the soil.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing PSA, C18, and anhydrous MgSO₄. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Filtration and Dilution: Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and dilute as necessary with the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flows | Optimized for the specific instrument |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Chlorotoluron | 213.1 | 72.0 | 20 | 46.1 | 16 |
| This compound* | 219.1 | 78.0 | 20 | 52.1 | 16 |
*Note: MRM transitions for this compound are proposed based on the known fragmentation of Chlorotoluron. The precursor ion is shifted by +6 Da due to the six deuterium atoms. The primary fragment ion (m/z 72) corresponds to the dimethylamine moiety, which becomes m/z 78 in the deuterated standard. The secondary fragment (m/z 46) is also expected to shift by +6 Da to m/z 52.
Data Presentation
The following table summarizes typical validation data for the quantification of Chlorotoluron in soil using the described method. Data is based on similar pesticide analysis in soil matrices and serves as a representative example.[1][2]
Table 4: Quantitative Validation Data
| Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| 5 | 95.2 | 6.8 |
| 20 | 98.5 | 4.5 |
| 100 | 101.3 | 3.1 |
Mandatory Visualizations
Caption: Experimental workflow for Chlorotoluron quantification in soil.
Caption: Logical relationship for isotope dilution quantification.
References
Application Note: High-Sensitivity Analysis of Herbicides in Water by LC-MS/MS using Chlorotoluron-d6 Internal Standard
Introduction
The widespread use of herbicides in agriculture and land management can lead to their presence in surface and groundwater sources.[1] Monitoring these contaminants is crucial to ensure water quality and protect public health, as regulatory bodies like the European Union have set stringent maximum concentration levels for individual pesticides in drinking water (0.1 µg/L).[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for this analysis due to its high sensitivity, selectivity, and minimal sample preparation requirements compared to historical gas chromatography methods.[4]
This application note details a robust and sensitive method for the simultaneous quantification of multiple common herbicides in water samples. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using an LC-MS/MS system. The use of a deuterated internal standard, Chlorotoluron-d6, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. The method is suitable for researchers in environmental science, water quality management, and analytical chemistry.
Experimental Protocols
Reagents and Materials
-
Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (98%+) and acetone (HPLC grade).
-
Standards: Analytical standards of target herbicides (e.g., Atrazine, Simazine, Diuron, Alachlor) and the internal standard, this compound. All standards were purchased from certified suppliers.
-
Stock Solutions: Individual stock solutions (100 µg/mL) of each herbicide and the internal standard were prepared in methanol. A mixed intermediate standard solution containing all target herbicides at 1 µg/mL was also prepared in methanol.
-
SPE Cartridges: 6 mL, 500 mg polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).
-
Water Samples: Collected in clean glass bottles and stored at 4°C until analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Water Sample Filtration: Filter 500 mL of the water sample through a 0.7-µm glass fiber filter to remove suspended particles.
-
Internal Standard Spiking: Spike the filtered water sample with the this compound internal standard to a final concentration of 0.1 µg/L.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the 500 mL water sample onto the cartridge at a flow rate of approximately 10 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the trapped analytes with two 4 mL aliquots of methanol into a collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of 80:20 water:acetonitrile mobile phase, vortex for 30 seconds, and transfer to an autosampler vial for analysis.
Calibration Standards
Prepare calibration standards ranging from 2 to 500 ng/L by spiking appropriate volumes of the mixed intermediate standard solution into blank matrix water that has undergone the same SPE procedure. All calibration standards must contain the internal standard, this compound, at a constant concentration (0.1 µg/L).
LC-MS/MS Instrumental Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0 min, 10% B; 1.0 min, 10% B; 12.0 min, 95% B; 15.0 min, 95% B; 15.1 min, 10% B; 18.0 min, 10% B |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 340°C |
| Drying Gas Flow | 12 L/min |
| Nebulizer Pressure | 40 psi |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Overall experimental workflow from water sample collection to final data analysis.
Caption: Logical relationships between key analytical method validation parameters.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of target herbicides in water. The chromatographic conditions provided good separation for all analytes. The use of Multiple Reaction Monitoring (MRM) ensured high selectivity and sensitivity, minimizing potential interferences from the sample matrix.
Method validation was performed to assess linearity, recovery (accuracy), precision, and limits of detection (LOD) and quantification (LOQ). Calibration curves showed excellent linearity for all compounds, with correlation coefficients (r²) greater than 0.995 over the concentration range. Method accuracy was evaluated through spike-recovery experiments in surface water samples, with recoveries for most analytes falling within the acceptable range of 70-120%. Precision was demonstrated by low relative standard deviations (RSDs), typically below 15%. The calculated LOQs are well below the regulatory limits, confirming the method's suitability for monitoring compliance with drinking water directives.
Table 3: MRM Transitions and Method Performance Data
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Linearity (r²) | Recovery (%) (at 0.1 µg/L) | Precision (RSD%) | LOQ (ng/L) |
| Simazine | 5.8 | 202.1 | 132.1 | 0.998 | 95 | 6.5 | 5.0 |
| Atrazine | 6.5 | 216.1 | 174.1 | 0.999 | 98 | 5.8 | 5.0 |
| This compound (IS) | 7.2 | 219.1 | 78.1 | - | - | - | - |
| Chlorotoluron | 7.2 | 213.1 | 72.1 | 0.997 | 102 | 7.1 | 5.0 |
| Diuron | 8.1 | 233.1 | 72.1 | 0.995 | 92 | 8.4 | 10.0 |
| Alachlor | 9.3 | 270.2 | 162.2 | 0.996 | 89 | 9.2 | 10.0 |
Conclusion
This application note presents a validated LC-MS/MS method for the reliable determination of multiple herbicides in water samples. The sample preparation protocol using solid-phase extraction is effective for analyte enrichment and matrix cleanup. The method provides excellent sensitivity, accuracy, and precision, making it a powerful tool for environmental monitoring laboratories. The use of the deuterated internal standard, this compound, is critical for achieving high-quality quantitative results by compensating for matrix-induced signal suppression or enhancement. The low limits of quantification demonstrate that the method is fully capable of monitoring herbicides at levels relevant to regulatory guidelines.
References
Application Notes and Protocols for the Use of Chlorotoluron-d6 as an Internal Standard in Pesticide Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Chlorotoluron-d6 as an internal standard in the quantitative analysis of pesticide residues in various matrices. The inclusion of a stable isotope-labeled internal standard is a critical practice in analytical chemistry, particularly in complex matrices, to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Introduction
Chlorotoluron is a widely used phenylurea herbicide. In multi-residue pesticide analysis, especially when targeting other phenylurea herbicides or compounds with similar physicochemical properties, this compound serves as an excellent internal standard. Its deuterated form ensures that it co-elutes with the native compound and behaves similarly during extraction and ionization, while its mass difference allows for clear differentiation by a mass spectrometer. The use of such an internal standard is highly recommended to achieve reliable and accurate quantification, compensating for potential analyte loss during sample processing and mitigating the impact of matrix-enhanced or suppressed ionization in LC-MS/MS analysis.
Experimental Protocols
A robust and widely accepted method for multi-residue pesticide analysis in food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: QuEChERS Protocol
This protocol is a generalized procedure and may require optimization based on the specific matrix.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The final concentration should be in the mid-range of the calibration curve.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 1 mL) and transfer it to a 2 mL d-SPE tube containing the appropriate sorbents for the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis. The extract may be diluted with an appropriate solvent if necessary.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The gradient needs to be optimized for the specific set of target pesticides.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: The declustering potential, collision energy, and other source parameters should be optimized for each analyte and the internal standard.
Data Presentation
Quantitative data should be summarized in clear and structured tables to allow for easy comparison and assessment of method performance. The following tables provide templates for presenting validation data.
Table 1: MRM Transitions for Chlorotoluron and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chlorotoluron | 213.0 | 72.2 | 18 |
| 46.2 | 16 | ||
| This compound | To be determined | To be determined | To be determined |
Note: The MRM transitions for this compound need to be determined experimentally by infusing a standard solution into the mass spectrometer. The precursor ion will be higher by 6 mass units compared to Chlorotoluron. The product ions may or may not shift depending on the location of the deuterium labels.
Table 2: Method Validation Data for a Representative Set of Pesticides in a Spiked Matrix (e.g., Tomato at 10 ng/g)
| Pesticide | Retention Time (min) | Recovery (%) | RSD (%) (n=5) | LOD (ng/g) | LOQ (ng/g) |
| Analyte 1 | |||||
| Analyte 2 | |||||
| Analyte 3 | |||||
| ... |
Table 3: Matrix Effect Evaluation
| Pesticide | Matrix Effect (%) |
| Analyte 1 | |
| Analyte 2 | |
| Analyte 3 | |
| ... |
Matrix Effect (%) = ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) x 100
Visualizations
Experimental Workflow
Caption: Workflow for pesticide residue analysis using QuEChERS and LC-MS/MS.
Logical Relationship of Internal Standard Correction
Caption: Principle of internal standard calibration for accurate quantification.
Application Notes: Solid-Phase Extraction (SPE) of Chlorotoluron from Water Samples
Introduction
Chlorotoluron is a widely used phenylurea herbicide for the control of broadleaf and grassy weeds in cereal crops.[1] Its presence in water sources due to agricultural runoff is a significant environmental concern, necessitating sensitive and reliable analytical methods for its monitoring. Solid-phase extraction (SPE) is a commonly employed technique for the pre-concentration and purification of chlorotoluron from water samples prior to chromatographic analysis. This application note provides a detailed protocol for the SPE of chlorotoluron from water samples using C18 cartridges, followed by quantitative analysis.
Principle of the Method
Solid-phase extraction is a sample preparation technique that uses a solid adsorbent (the stationary phase) to isolate analytes of interest from a liquid sample (the mobile phase). For the analysis of moderately polar compounds like chlorotoluron from aqueous matrices, a non-polar sorbent such as octadecyl-bonded silica (C18) is effective. The process involves passing the water sample through a C18 cartridge, where chlorotoluron is retained on the sorbent. Interferences are washed away, and the retained chlorotoluron is then eluted with a small volume of an organic solvent. This procedure not only cleans up the sample but also concentrates the analyte, thereby enhancing the sensitivity of subsequent analytical measurements.
Data Presentation
The performance of the SPE method for the extraction of chlorotoluron from water samples is summarized in the table below. The data represents typical performance characteristics gathered from validated methods for phenylurea herbicides and related pesticides using C18 SPE cartridges.
| Parameter | Value | Reference |
| Sorbent Type | Octadecyl (C18) | [2][3] |
| Spike Levels | 0.2 - 10.0 µg/L | [4] |
| Recovery | 75% - 100% | [2] |
| Relative Standard Deviation (RSD) | < 15% | |
| Limit of Detection (LOD) | 0.012 - 0.035 µg/L | |
| Limit of Quantification (LOQ) | ~0.1 µg/L |
Experimental Protocols
This section details the step-by-step methodology for the solid-phase extraction of chlorotoluron from water samples.
Materials and Reagents
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)
-
Chlorotoluron standard solution: 100 µg/mL in methanol
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized water (HPLC grade)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Glass fiber filters (0.45 µm)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Autosampler vials
Sample Preparation
-
Collect water samples in clean glass bottles.
-
If the sample contains suspended particulate matter, filter it through a 0.45 µm glass fiber filter.
-
Adjust the pH of the water sample to a neutral range (pH 6.5-7.5) using diluted HCl or NaOH if necessary.
Solid-Phase Extraction (SPE) Protocol
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Follow with 5 mL of methanol.
-
Finally, wash with 5 mL of deionized water, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Load the pre-treated water sample (typically 100-500 mL) onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained chlorotoluron from the cartridge with 5-10 mL of a suitable organic solvent or mixture. Common elution solvents include methanol, acetonitrile, or a mixture of ethyl acetate and dichloromethane.
-
Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the mobile phase to be used for the chromatographic analysis.
-
Vortex the reconstituted sample to ensure complete dissolution and transfer it to an autosampler vial for analysis.
-
Analytical Determination
The extracted and concentrated chlorotoluron can be quantified using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or a UV detector. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for determination.
-
HPLC-DAD/UV Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 242 nm
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of Chlorotoluron from water samples.
References
Application Notes and Protocols for Monitoring Chlorotoluron-d6 in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotoluron is a widely used phenylurea herbicide for controlling broadleaf and grassy weeds in cereal crops. Its potential presence in the food chain necessitates sensitive and reliable analytical methods for monitoring its residues in various food matrices. The use of a stable isotope-labeled internal standard, such as Chlorotoluron-d6, is crucial for accurate quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
These application notes provide a comprehensive overview and detailed protocols for the determination of Chlorotoluron residues in food matrices using this compound as an internal standard, primarily employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Principle of the Method
The analytical workflow involves the extraction of Chlorotoluron and the internal standard this compound from a homogenized food sample using an organic solvent, typically acetonitrile. The QuEChERS method facilitates a rapid and efficient extraction and cleanup process. Following extraction, the sample is analyzed by LC-MS/MS. The chromatographic system separates Chlorotoluron from other matrix components, and the mass spectrometer provides selective and sensitive detection and quantification. By measuring the ratio of the response of the native Chlorotoluron to its deuterated internal standard (this compound), accurate quantification is achieved, minimizing the impact of matrix interference.
Data Presentation
The following table summarizes representative quantitative data for the analysis of phenylurea herbicides, including Chlorotoluron, in various food matrices using methods analogous to the one described. This data is compiled from multiple scientific sources to provide an overview of expected method performance.
| Analyte | Matrix | Fortification Level (ng/g) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (ng/g) | Limit of Detection (LOD) (ng/g) |
| Isoproturon | Green Vegetable | 10 | 85.2 | < 9.0 | - | 0.1 |
| Linuron | Green Vegetable | 10 | 91.5 | < 9.0 | - | 0.1 |
| Diuron | Green Vegetable | 10 | 88.7 | < 9.0 | - | 0.2 |
| Isoproturon | Rice | 10 | 78.1 | < 9.0 | - | 0.1 |
| Linuron | Rice | 10 | 82.4 | < 9.0 | - | 0.1 |
| Diuron | Rice | 10 | 80.6 | < 9.0 | - | 0.2 |
| Forchlorfenuron | Tomato | 10 | 65-71 | < 10 | 10 | - |
| Forchlorfenuron | Zucchini | 10 | 80-87 | < 10 | 10 | - |
| Forchlorfenuron | Watermelon | 10 | 80-87 | < 10 | 10 | - |
Note: Data for Isoproturon, Linuron, and Diuron in green vegetable and rice were obtained using matrix solid-phase dispersion extraction and capillary electrophoresis with electrochemiluminescence detection[1]. Data for Forchlorfenuron in tomato, zucchini, and watermelon were obtained using the buffered QuEChERS method and LC/TOF-MS[2]. This table provides an illustrative example of the expected performance for phenylurea herbicides in food matrices.
Experimental Protocols
Sample Preparation (QuEChERS Method)
This protocol is a general guideline and may require optimization for specific food matrices.
Materials and Reagents:
-
Homogenized food sample
-
This compound internal standard solution (in acetonitrile)
-
Acetonitrile (HPLC or LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (for high-fat matrices)
-
Graphitized carbon black (GCB) (for pigmented matrices)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dispersive SPE
-
Centrifuge capable of 4000-5000 rpm
-
Vortex mixer
Procedure:
-
Sample Homogenization: Weigh 10 g (for high water content matrices like fruits and vegetables) or 5 g (for low water content matrices like cereals, add 10 mL of water to rehydrate) of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for better efficiency.
-
-
Salting-Out Partitioning:
-
Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000-5000 rpm for 5 minutes to separate the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate sorbent mixture.
-
For general food matrices: 900 mg MgSO₄ and 150 mg PSA.
-
For high-fat matrices: 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
For pigmented matrices: 900 mg MgSO₄, 150 mg PSA, and 7.5-50 mg GCB (use with caution as GCB can adsorb planar pesticides).
-
-
Vortex the d-SPE tube for 30 seconds.
-
-
Final Centrifugation and Collection:
-
Centrifuge the d-SPE tube at 4000-5000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis. The extract may be filtered through a 0.22 µm syringe filter if necessary.
-
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system capable of gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The specific gradient profile should be optimized for the separation of Chlorotoluron.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Column Temperature: 40 °C.
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Chlorotoluron and this compound need to be determined and optimized. As an example:
-
Chlorotoluron: Precursor ion (e.g., m/z 213.1) → Product ions (e.g., m/z 171.1, m/z 140.1). The most intense transition is used for quantification and the second for confirmation.
-
This compound: Precursor ion (e.g., m/z 219.1) → Product ions (e.g., m/z 177.1, m/z 146.1).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Visualizations
Caption: Experimental workflow for this compound analysis in food.
Caption: Simplified diagram of Chlorotoluron's mode of action.
References
- 1. Determination of phenylureas herbicides in food stuffs based on matrix solid-phase dispersion extraction and capillary electrophoresis with electrochemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of forchlorfenuron in vegetables by LC/TOF-MS after extraction with the buffered QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Chlorotoluron in Complex Environmental Matrices
Abstract
This application note details a robust and validated method for the determination of the herbicide Chlorotoluron in complex environmental samples, including water, soil, and sediment. The protocol employs a streamlined sample preparation procedure based on either Solid-Phase Extraction (SPE) for water samples or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for solid samples.[1][2][3] Analysis is performed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), providing high selectivity and sensitivity for trace-level quantification.[4][5] This method is suitable for environmental monitoring programs, academic research, and regulatory compliance testing.
Introduction
Chlorotoluron is a widely used phenylurea herbicide for the control of broadleaf and grassy weeds in cereal crops. Its extensive use raises environmental concerns due to its potential to contaminate soil, surface water, and groundwater through runoff and leaching. Monitoring Chlorotoluron residues in various environmental compartments is crucial for assessing its environmental fate and potential risks to ecosystems and human health. This application note provides a detailed, step-by-step protocol for the reliable quantification of Chlorotoluron in water, soil, and sediment samples, addressing the challenges associated with complex sample matrices.
Experimental
Materials and Reagents
-
Chlorotoluron analytical standard (purity >98%)
-
Internal Standard (e.g., Isoproturon-d6)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Oasis HLB SPE cartridges (or equivalent)
-
All other chemicals and reagents should be of analytical grade.
Instrumentation
-
For LC-MS/MS Analysis: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
For GC-MS/MS Analysis: A gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) and coupled to a triple quadrupole mass spectrometer.
Sample Preparation Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted for the extraction of Chlorotoluron from water samples.
-
Sample Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load 500 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained Chlorotoluron with 2 x 4 mL of acetonitrile into a clean collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS/MS analysis.
Protocol 2: QuEChERS Method for Soil and Sediment Samples
This protocol is a modified QuEChERS approach for the extraction and cleanup of Chlorotoluron from soil and sediment.
-
Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity. For moist samples, a representative 10 g portion is used.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of internal standard.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL d-SPE tube containing PSA and C18 sorbents. The amount of sorbent may need to be optimized based on the matrix complexity.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation: Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for analysis.
Instrumental Analysis
LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program should be developed to ensure good separation of Chlorotoluron from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MS/MS Transitions: The specific precursor and product ions for Chlorotoluron and the internal standard should be optimized. A common transition for Chlorotoluron is m/z 213 -> 140.
GC-MS/MS Conditions
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow.
-
Inlet Temperature: 250°C.
-
Oven Program: A temperature gradient should be optimized for the separation of Chlorotoluron. A typical program might start at 70°C, ramp to 280°C, and hold.
-
Ionization Mode: Electron Ionization (EI).
-
MS/MS Transitions: Specific precursor and product ions for Chlorotoluron should be determined.
Data Presentation
The following table summarizes the expected quantitative performance of the described methods for Chlorotoluron analysis in different environmental matrices.
| Matrix | Extraction Method | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Water | Solid-Phase Extraction (SPE) | LC-MS/MS | 0.001 - 0.01 µg/L | 0.003 - 0.03 µg/L | 85 - 110 | |
| Water | Solid-Phase Extraction (SPE) | GC-MS/MS | 0.002 - 0.02 µg/L | 0.006 - 0.06 µg/L | 80 - 115 | |
| Soil | QuEChERS | LC-MS/MS | 0.5 - 2 µg/kg | 1.5 - 6 µg/kg | 75 - 110 | |
| Soil | QuEChERS | GC-MS/MS | 1 - 5 µg/kg | 3 - 15 µg/kg | 70 - 120 | |
| Sediment | QuEChERS | LC-MS/MS | 1 - 5 µg/kg | 3 - 15 µg/kg | 70 - 115 | |
| Sediment | QuEChERS | GC-MS/MS | 2 - 10 µg/kg | 6 - 30 µg/kg | 65 - 120 |
Visualizations
References
- 1. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 5. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chlorotoluron-d6 in Human Biomonitoring Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the use of Chlorotoluron-d6 as an internal standard in human biomonitoring studies for the quantification of Chlorotoluron and its metabolites. The methodologies described are based on established principles of analytical chemistry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and selective technique for the analysis of trace contaminants in complex biological matrices.
Introduction
Chlorotoluron is a widely used phenylurea herbicide for the control of broad-leaved and grass weeds in cereal crops. Due to its extensive use, there is a potential for human exposure through various pathways, including diet and environmental contact. Human biomonitoring, the measurement of a chemical or its metabolites in human specimens (e.g., urine, blood), is a valuable tool for assessing the extent of human exposure to environmental chemicals like Chlorotoluron.
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification in LC-MS/MS analysis. This compound has the same physicochemical properties as the native Chlorotoluron, ensuring that it behaves similarly during sample preparation and analysis. This co-elution allows for the correction of variations in sample extraction, matrix effects, and instrument response, thereby improving the reliability of the quantitative results.
Metabolic Pathway of Chlorotoluron in Humans
In humans, Chlorotoluron is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1] The main metabolic transformations involve N-demethylation and oxidation of the ring-methyl group. The primary metabolites that can be targeted for biomonitoring in human urine include:
-
Hydroxylated-N-monodemethylated Chlorotoluron
-
Hydroxylated ring-methylated Chlorotoluron
-
N-didemethylated Chlorotoluron
-
N-monodemethylated Chlorotoluron
Additionally, the potential for the formation of 2-chloro-4-methylaniline as a metabolite has been suggested.[2] Following their formation, these phase I metabolites can be further conjugated with glucuronic acid or sulfate to form more water-soluble phase II metabolites, which are then excreted in the urine.
Figure 1: Metabolic pathway of Chlorotoluron in humans.
Experimental Protocol: Quantification of Chlorotoluron and its Metabolites in Human Urine
This protocol describes a method for the simultaneous quantification of Chlorotoluron and its primary metabolites in human urine using solid-phase extraction (SPE) and LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Standards: Chlorotoluron, hydroxylated-N-monodemethylated Chlorotoluron, hydroxylated ring-methylated Chlorotoluron, N-didemethylated Chlorotoluron, N-monodemethylated Chlorotoluron (analytical grade).
-
Internal Standard: this compound.
-
Enzyme: β-glucuronidase/arylsulfatase (from Helix pomatia).
-
Solvents: Methanol, acetonitrile, water (LC-MS grade).
-
Reagents: Formic acid, ammonium acetate.
-
SPE Cartridges: Mixed-mode polymeric cartridges suitable for retaining both polar and non-polar compounds.
-
Human Urine: Pooled from healthy volunteers or from study participants.
Sample Preparation
-
Urine Sample Collection and Storage: Collect urine samples in polypropylene containers and store at -20°C or lower until analysis.
-
Enzymatic Hydrolysis:
-
Thaw urine samples to room temperature.
-
To a 1 mL aliquot of urine, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 500 µL of ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate at 37°C for at least 4 hours (or overnight) to deconjugate the phase II metabolites.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 3 mL of methanol.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.
-
Figure 2: Experimental workflow for the analysis of Chlorotoluron and its metabolites.
Data Presentation
The following tables provide representative quantitative data that would be expected from a validated LC-MS/MS method for the analysis of Chlorotoluron and its metabolites in human urine.
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chlorotoluron | 213.1 | 72.1 | 25 |
| This compound (IS) | 219.1 | 78.1 | 25 |
| N-monodemethylated Chlorotoluron | 199.1 | 72.1 | 28 |
| N-didemethylated Chlorotoluron | 185.1 | 72.1 | 30 |
| Hydroxylated ring-methylated | 229.1 | 72.1 | 27 |
| Hydroxylated-N-monodemethylated | 215.1 | 72.1 | 29 |
Table 2: Method Validation Parameters (Example Data)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| Chlorotoluron | 0.05 | 0.15 | 95 - 105 | < 10 |
| N-monodemethylated Chlorotoluron | 0.08 | 0.25 | 92 - 108 | < 12 |
| N-didemethylated Chlorotoluron | 0.10 | 0.30 | 90 - 110 | < 15 |
| Hydroxylated ring-methylated | 0.07 | 0.20 | 93 - 107 | < 11 |
| Hydroxylated-N-monodemethylated | 0.09 | 0.28 | 91 - 109 | < 14 |
LOD: Limit of Detection; LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Conclusion
The described methodology provides a robust and sensitive approach for the biomonitoring of Chlorotoluron exposure in human populations. The use of this compound as an internal standard is essential for achieving accurate and reliable quantitative results. This protocol can be adapted and validated by individual laboratories for use in epidemiological studies, risk assessment, and for understanding the toxicokinetics of Chlorotoluron in humans. Further research is warranted to apply this methodology to large-scale human biomonitoring studies to better understand the extent of public exposure to this herbicide.
References
Application Note: A Robust Multi-Residue Pesticide Screening Method Using Chlorotoluron-d6 as an Internal Standard Coupled with LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating global use of pesticides in agriculture necessitates rigorous monitoring to ensure food safety and environmental protection. Multi-residue methods (MRMs) are essential for efficiently screening a wide range of pesticides in diverse matrices. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) sample preparation approach has become a cornerstone of pesticide residue analysis, offering significant advantages in terms of speed, cost, and effectiveness.[1][2][3] When coupled with the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), it provides a powerful tool for the detection and quantification of hundreds of pesticide residues in a single analysis.[4]
The accuracy of quantitative analysis in complex matrices is often challenged by matrix effects, which can cause ion suppression or enhancement in the mass spectrometer. The use of isotopically labeled internal standards is a widely accepted strategy to compensate for these effects, as well as for variations in extraction recovery and instrument response.[5] This application note details a comprehensive and validated analytical method for the multi-residue screening of pesticides in food matrices, employing Chlorotoluron-d6 as an internal standard. The protocol outlines the QuEChERS sample extraction and clean-up procedure, followed by analysis using a triple quadrupole LC-MS/MS system.
Materials and Methods
Reagents and Standards
All solvents, including acetonitrile and methanol, should be of LC-MS grade. Reagent-grade water should be obtained from a water purification system. Pesticide reference standards and this compound (internal standard) should be of high purity (≥98%). QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and dispersive solid-phase extraction (dSPE) clean-up sorbents (e.g., primary secondary amine - PSA, C18, graphitized carbon black - GCB) can be obtained from various suppliers.
Standard Solution Preparation
Individual stock solutions of each pesticide and this compound are prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1000 µg/mL. A mixed pesticide working standard solution is prepared by diluting the individual stock solutions in acetonitrile to a final concentration of 10 µg/mL. The this compound internal standard (IS) working solution is prepared at a concentration of 1 µg/mL in acetonitrile. All standard solutions should be stored at -20°C.
Sample Preparation (QuEChERS Protocol)
The sample preparation follows a modified QuEChERS protocol.
-
Homogenization: A representative 10-15 g portion of the sample (e.g., fruit, vegetable) is homogenized.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a precise volume of the this compound internal standard working solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Clean-up:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing the appropriate sorbent mixture (the choice of sorbent depends on the matrix; a common mixture for fruits and vegetables is MgSO₄ and PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
The supernatant is filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of a wide range of pesticides.
-
Mobile Phase: A gradient elution with (A) water with 0.1% formic acid and 5 mM ammonium formate and (B) methanol with 0.1% formic acid and 5 mM ammonium formate is commonly used.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for the majority of pesticides.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for its high sensitivity and selectivity. Two MRM transitions (a quantifier and a qualifier) are monitored for each analyte.
Results and Discussion
Method Validation
The analytical method is validated to ensure its fitness for purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability, expressed as relative standard deviation - RSD).
Linearity: Calibration curves are constructed using matrix-matched standards at multiple concentration levels. The method should demonstrate good linearity over the desired concentration range, with a coefficient of determination (R²) ≥ 0.99 for most analytes.
LOD and LOQ: The LOD is typically determined as the concentration that yields a signal-to-noise ratio (S/N) of 3, while the LOQ is determined as the concentration with an S/N of 10. The LOQs for most pesticides are expected to be at or below the maximum residue limits (MRLs) set by regulatory bodies.
Accuracy and Precision: Recovery and precision are assessed by spiking blank matrix samples at different concentration levels. According to SANTE guidelines, acceptable recovery rates are generally within the 70-120% range, with an RSD of ≤20%. The use of this compound as an internal standard helps to correct for analyte losses during sample preparation and variations in instrument response, thereby improving the accuracy and precision of the method.
Quantitative Data Summary
The following table presents representative performance data for a selection of pesticides from different chemical classes, analyzed using the described method. These values are typical for QuEChERS-based LC-MS/MS methods for multi-residue pesticide analysis.
| Pesticide Class | Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) at 10 µg/kg | RSD (%) at 10 µg/kg |
| Organophosphates | Chlorpyrifos | 0.5 | 1.5 | 95 | 8 |
| Malathion | 0.8 | 2.5 | 92 | 11 | |
| Carbamates | Carbofuran | 0.3 | 1.0 | 88 | 9 |
| Methomyl | 1.0 | 3.0 | 85 | 12 | |
| Pyrethroids | Cypermethrin | 1.5 | 5.0 | 98 | 7 |
| Deltamethrin | 2.0 | 6.0 | 96 | 9 | |
| Neonicotinoids | Imidacloprid | 0.2 | 0.6 | 99 | 5 |
| Thiamethoxam | 0.3 | 1.0 | 102 | 6 | |
| Fungicides | Tebuconazole | 0.4 | 1.2 | 97 | 8 |
| Boscalid | 0.5 | 1.5 | 94 | 10 | |
| Herbicides | Chlorotoluron | 0.2 | 0.5 | 101 | 5 |
MRM Transitions
The following table lists the Multiple Reaction Monitoring (MRM) transitions for Chlorotoluron and the proposed transitions for the internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Chlorotoluron | 213.1 | 72.0 | 20 | 46.1 | 16 |
| This compound | 219.1 | 78.0 | 20 | 46.1 | 16 |
Note: The MRM transitions for Chlorotoluron are based on published data. The transitions for this compound are proposed based on a theoretical mass shift of +6 amu for the precursor and the dimethylamine fragment and would require experimental optimization.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation
-
Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer 6 mL of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg PSA.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge the dSPE tube at 4000 rpm for 5 minutes.
-
Take 1 mL of the final extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in the "LC-MS/MS Instrumentation and Conditions" section.
-
Create an acquisition method that includes the MRM transitions for all target pesticides and this compound.
-
Prepare a sequence table that includes solvent blanks, matrix blanks, matrix-matched calibration standards, and the prepared samples.
-
Inject the sequence and acquire the data.
-
Process the data using the instrument's software. Quantify the target pesticides using the response ratio of the analyte to the internal standard (this compound).
Visualizations
Caption: High-level workflow for pesticide residue analysis.
Caption: Step-by-step QuEChERS sample preparation workflow.
Conclusion
The described analytical method, combining a streamlined QuEChERS sample preparation protocol with sensitive and selective LC-MS/MS detection, provides a robust and reliable solution for the multi-residue screening of pesticides in various food matrices. The incorporation of this compound as an internal standard is crucial for achieving high accuracy and precision by effectively compensating for matrix effects and procedural variations. This method is well-suited for high-throughput laboratories tasked with routine monitoring of pesticide residues to ensure compliance with regulatory standards and safeguard consumer health.
References
- 1. nrcgrapes.in [nrcgrapes.in]
- 2. shimadzu.com [shimadzu.com]
- 3. Multi-pesticide residue analysis by high resolution mass spectrometry in complementary matrices: wheat flour, lettuce and apple samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. forensicrti.org [forensicrti.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Deuterium Back-Exchange of Chlorotoluron-d6 in Protic Solvents
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the back-exchange of deuterium in Chlorotoluron-d6 when working with protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is the process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding solvent or matrix.[1] This is a significant concern in quantitative analysis, particularly in mass spectrometry, as it can lead to an underestimation of the deuterated internal standard's concentration and a corresponding overestimation of the analyte's concentration, compromising the accuracy of the results.[2]
Q2: Which positions on the this compound molecule are susceptible to back-exchange?
A2: For this compound, the deuterium labels are on the two N-methyl groups. While deuterium atoms on aromatic rings are generally stable, those on heteroatoms (like -OH, -NH, -SH) or on carbons adjacent to heteroatoms or carbonyl groups are more susceptible to exchange.[2][3] Although the N-methyl groups in this compound are relatively stable, back-exchange can still occur under certain conditions.
Q3: What are the primary factors that promote deuterium back-exchange?
A3: The main factors that can lead to the loss of deuterium from labeled compounds include:
-
pH: Both highly acidic and basic conditions can catalyze deuterium exchange.[3]
-
Temperature: Elevated temperatures can accelerate the rate of isotopic exchange.
-
Solvent Type: Protic solvents like water, methanol, and ethanol are sources of protons and can facilitate back-exchange.
Q4: How should I store this compound to maintain its isotopic integrity?
A4: To ensure long-term stability, it is recommended to store this compound as a solid at -20°C or colder in a desiccator to protect it from moisture. Stock solutions should be prepared in high-purity aprotic solvents and stored in tightly sealed vials at low temperatures (e.g., -20°C), protected from light.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Signal
Possible Cause: Deuterium back-exchange with protic solvents in your sample preparation or mobile phase.
Troubleshooting Steps:
-
Evaluate Solvent and pH:
-
Avoid highly acidic or basic conditions during sample preparation and in your mobile phase. Chlorotoluron is stable in neutral media but can be hydrolyzed by strong acids and alkalis.
-
Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample preparation and reconstitution.
-
If a protic solvent is necessary, minimize the time the standard is in the aqueous solution and consider using a deuterated solvent (e.g., D₂O, Methanol-d4).
-
-
Control Temperature:
-
Keep samples and solutions cold (e.g., 4°C) during preparation and analysis to slow down the exchange rate.
-
-
Conduct a Stability Test:
-
Incubate a solution of this compound in your final sample matrix and mobile phase for a duration equivalent to your typical sample processing and analysis time.
-
Analyze the sample to see if there is a significant decrease in the this compound signal or an increase in the signal of the unlabeled Chlorotoluron.
-
Issue 2: Poor Accuracy and Precision in Quantitative Results
Possible Cause: Unaccounted for back-exchange leading to a biased analyte to internal standard ratio.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Ensure that Chlorotoluron and this compound co-elute as closely as possible. A slight separation can expose them to different matrix effects, impacting ionization efficiency.
-
While a slight retention time shift due to the deuterium isotope effect can occur, significant separation should be addressed by adjusting the mobile phase gradient or column chemistry.
-
-
Verify Isotopic Purity:
-
Upon receiving a new batch of this compound, and periodically thereafter, verify its isotopic purity.
-
Inject a high concentration of the internal standard solution alone to check for any signal at the mass transition of the unlabeled analyte.
-
-
Matrix Effects Evaluation:
-
Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. This can help determine if matrix effects are contributing to the variability.
-
Data Presentation
Table 1: Factors Influencing Deuterium Back-Exchange of this compound
| Factor | Condition Promoting Exchange | Recommended Mitigation Strategy |
| pH | Highly acidic or basic conditions | Maintain pH as close to neutral (6-8) as possible. |
| Temperature | Elevated temperatures | Work at low temperatures (e.g., 0-4°C) during sample preparation and analysis. |
| Solvent | Protic solvents (e.g., water, methanol) | Use anhydrous aprotic solvents (e.g., acetonitrile). If protic solvents are necessary, use their deuterated forms and minimize exposure time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare this compound solutions with minimal risk of deuterium back-exchange.
Materials:
-
This compound solid
-
High-purity, anhydrous aprotic solvent (e.g., acetonitrile or methanol)
-
Calibrated pipette
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the solid and dissolve it in the appropriate volume of the anhydrous aprotic solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed amber vial at -20°C.
-
Prepare working solutions by diluting the stock solution with the same aprotic solvent immediately before use.
Protocol 2: Assessing Deuterium Back-Exchange in a Protic Solvent
Objective: To determine the stability of this compound in a specific protic solvent under experimental conditions.
Materials:
-
This compound working solution
-
Protic solvent to be tested (e.g., water, methanol)
-
LC-MS/MS system
Procedure:
-
Spike the this compound working solution into the protic solvent at a concentration similar to that used in the analytical method.
-
Divide the solution into aliquots for analysis at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Incubate the aliquots under the same conditions (e.g., temperature, pH) as a typical sample.
-
At each time point, analyze an aliquot by LC-MS/MS, monitoring for the mass transitions of both this compound and unlabeled Chlorotoluron.
-
A significant decrease in the peak area of this compound and/or a significant increase in the peak area of unlabeled Chlorotoluron over time indicates back-exchange.
Visualizations
Caption: Workflow for handling this compound to minimize back-exchange.
Caption: Troubleshooting logic for deuterium back-exchange issues.
References
Troubleshooting matrix effects in Chlorotoluron quantification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Chlorotoluron.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Chlorotoluron quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1] In the context of Chlorotoluron analysis, components of the sample matrix (e.g., soil, water, food products) can interfere with the ionization of Chlorotoluron in the mass spectrometer source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1][2] These effects can compromise the accuracy, sensitivity, and reproducibility of your results.[1]
Q2: I am observing significant signal suppression for Chlorotoluron. What is the first troubleshooting step?
A2: The initial and often simplest step is to dilute your sample extract.[3] Dilution reduces the concentration of interfering matrix components, which can alleviate signal suppression. However, ensure that the final concentration of Chlorotoluron remains above the limit of quantification (LOQ) of your analytical method. If dilution compromises sensitivity, more advanced sample preparation or calibration strategies should be employed.
Q3: My recoveries for Chlorotoluron are consistently low, even after addressing potential matrix effects. What else could be the issue?
A3: If matrix effects have been ruled out as the primary cause of low recovery (typically by achieving a matrix effect value between 85-115%), the issue likely lies within your sample extraction procedure. Re-evaluate the following parameters:
-
Extraction Solvent: Ensure the chosen solvent has the appropriate polarity to efficiently extract Chlorotoluron from the sample matrix.
-
pH: The pH of the extraction solvent can significantly influence the recovery of ionizable compounds.
-
Extraction Time and Technique: Inadequate extraction time or an inefficient technique (e.g., shaking vs. sonication) can lead to incomplete extraction.
Troubleshooting Guide: Step-by-Step Mitigation of Matrix Effects
If you are experiencing issues with matrix effects in your Chlorotoluron quantification, follow this step-by-step guide to identify and mitigate the problem.
Step 1: Identify the Presence and Magnitude of Matrix Effects
-
Method: Compare the signal response of a Chlorotoluron standard prepared in a pure solvent with the response of a standard of the same concentration spiked into a blank matrix extract (a sample known not to contain Chlorotoluron).
-
Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
Interpretation:
-
< 100% indicates ion suppression.
-
100% indicates ion enhancement.
-
Values between 80% and 120% are often considered acceptable, though this can vary depending on the specific requirements of the assay.
-
Step 2: Implement Mitigation Strategies
Based on the severity of the matrix effect, choose one or more of the following strategies:
-
Sample Preparation and Cleanup: The goal is to remove interfering matrix components before analysis. Common techniques include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used method for pesticide residue analysis in food matrices. It involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup.
-
Solid-Phase Extraction (SPE): A selective sample preparation technique that can effectively remove interfering compounds.
-
Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubilities in two immiscible liquids.
-
-
Calibration Strategies:
-
Matrix-Matched Calibration: This is one of the most common approaches to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.
-
Standard Addition Method: This method is particularly useful when a blank matrix is unavailable or when matrix effects are highly variable between samples. Known amounts of the analyte are added to the sample, and the original concentration is determined by extrapolation.
-
Data Presentation
Table 1: Comparison of Recovery Rates for Chlorotoluron Using Different Sample Preparation and Calibration Methods
| Matrix | Sample Preparation Method | Calibration Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Strawberry | QuEChERS | Not Specified | 75 - 114 | 0.1 - 14.7 | |
| Cottonseed Hull | QuEChERS | Not Specified | 96.1 | 6.1 | |
| Cucumber | QuEChERS | Matrix-Matched | Statistically similar to 100% | Not Specified | |
| Tomato | QuEChERS | Matrix-Matched | Statistically similar to 100% | Not Specified | |
| Various Plant Materials | Solvent Extraction | Standard Addition | Close to 100% (compensates for losses) | Not Specified | |
| Various Plant Materials | Solvent Extraction | External Standard | 10 - 70% | Not Specified |
Experimental Protocols
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Chlorotoluron in Fruit and Vegetable Samples
This protocol is a generalized procedure based on the principles of the QuEChERS method.
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile (containing 1% acetic acid for some applications).
-
Add internal standards if required.
-
Shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously again for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbents depends on the matrix.
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Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
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Centrifuge at high speed for 2-5 minutes.
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Take the supernatant and dilute it with the mobile phase as needed.
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The sample is now ready for LC-MS/MS analysis.
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Protocol 2: Standard Addition Method for Chlorotoluron Quantification
This protocol outlines the steps for performing standard addition to compensate for matrix effects.
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Estimate Analyte Concentration: Perform a preliminary analysis of the sample to estimate the approximate concentration of Chlorotoluron.
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Prepare Sample Aliquots: Aliquot equal volumes of the sample extract into at least four separate vials.
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Spike with Standard:
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Leave one vial unspiked (this is your sample).
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To the remaining vials, add increasing known amounts of a Chlorotoluron standard solution. A common approach is to add amounts equivalent to 0.5x, 1x, and 1.5x the estimated analyte concentration.
-
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Dilute to Final Volume: Dilute all vials to the same final volume with a suitable solvent to ensure the matrix concentration is consistent across all samples.
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Analysis: Analyze all prepared samples using your established analytical method.
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Data Analysis:
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Create a calibration curve by plotting the instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.
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Perform a linear regression on the data points.
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Extrapolate the regression line back to the x-axis (where the y-value is zero). The absolute value of the x-intercept represents the concentration of Chlorotoluron in the original sample.
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Visualizations
Caption: Troubleshooting workflow for matrix effects in Chlorotoluron analysis.
Caption: Experimental workflow for the standard addition method.
References
Impact of pH and temperature on Chlorotoluron-d6 stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Chlorotoluron-d6, a deuterated internal standard crucial for accurate analytical measurements. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols related to the impact of pH and temperature on the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterium-labeled form of Chlorotoluron, a phenylurea herbicide. In analytical chemistry, it is primarily used as an internal standard for the quantification of Chlorotoluron in various samples. The stability of an internal standard is critical for accurate and reproducible analytical results. Degradation of this compound can lead to an overestimation of the analyte concentration.
Q2: What are the optimal storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound as a solid or in a non-polar organic solvent such as toluene at or below -20°C. For routine use, stock solutions in solvents like acetonitrile or methanol can be stored at 4°C in the dark.
Q3: How does pH affect the stability of this compound in aqueous solutions?
This compound, much like its non-labeled counterpart, is generally stable in neutral aqueous solutions. However, it undergoes hydrolysis under strongly acidic or alkaline conditions. Chemical hydrolysis is not considered a significant degradation pathway under typical environmental pH conditions (pH 5-9).[1]
Q4: Is this compound sensitive to temperature?
Yes, temperature can influence the stability of this compound. While stable at refrigerated and room temperatures for extended periods in appropriate solvents, elevated temperatures can accelerate degradation, especially in the presence of strong acids or bases. In soil studies of unlabeled Chlorotoluron, increasing the temperature from 25°C to 35°C nearly tripled the rate of degradation.[1]
Q5: What are the expected degradation products of this compound?
The primary degradation pathway for Chlorotoluron is N-demethylation, which would result in the formation of 3-(3-chloro-p-tolyl)-1-methylurea-d3 and subsequently 3-(3-chloro-p-tolyl)urea.[1] Under harsh hydrolytic conditions (strong acids or bases), the urea bond can be cleaved to produce 3-chloro-4-methylaniline and dimethylamine-d6.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results or poor reproducibility. | Degradation of this compound internal standard. | - Prepare fresh working standards daily. - Verify the pH of your sample and mobile phase; ensure it is within the stable range (pH 5-9). - Store stock solutions at the recommended temperature and protect from light. - Check for solvent evaporation from standard solutions. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | - Analyze a freshly prepared standard to confirm the identity of the main peak. - If degradation is suspected, perform a forced degradation study (see experimental protocol below) to identify potential degradation product peaks. - Ensure the analytical method can separate the parent compound from its potential degradation products. |
| Loss of signal intensity for this compound over time. | Adsorption to container surfaces or degradation. | - Use silanized glass vials for storing aqueous solutions to minimize adsorption. - Prepare standards in an appropriate organic solvent where solubility and stability are higher. - Re-evaluate the stability of the compound in the specific matrix of your experiment. |
Data Presentation
Table 1: Stability of Chlorotoluron in Aqueous Solution at 22°C
| pH | Half-life (days) | Degradation Mechanism |
| 5 | > 200 | Negligible Hydrolysis |
| 7 | > 200 | Negligible Hydrolysis |
| 9 | > 200 | Negligible Hydrolysis |
| Data based on the stability of unlabeled Chlorotoluron, which is expected to be very similar for this compound.[1] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Aqueous Solutions
This protocol outlines a procedure to evaluate the stability of this compound under accelerated conditions of pH and temperature.
1. Materials:
- This compound standard
- HPLC-grade water
- Buffers: pH 4, 7, and 9
- Acetonitrile (HPLC grade)
- Volumetric flasks, pipettes, and autosampler vials
- HPLC-UV or LC-MS/MS system
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
- Prepare working solutions by diluting the stock solution with the respective pH buffers (4, 7, and 9) to a final concentration of 10 µg/mL.
- Divide each working solution into aliquots in sealed, amber glass vials.
- Place the vials for each pH at different temperatures: 4°C (control), 25°C, and 50°C.
- At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each condition.
- Analyze the samples immediately by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of this compound.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
3. Data Analysis:
- Plot the percentage of this compound remaining versus time for each pH and temperature condition.
- Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.
Mandatory Visualizations
Caption: Experimental workflow for the accelerated stability study of this compound.
Caption: Proposed degradation pathways for this compound.
References
Strategies to overcome ion suppression with Chlorotoluron-d6 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chlorotoluron-d6 as an internal standard to overcome ion suppression in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my results when analyzing Chlorotoluron?
A1: Ion suppression is a matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS). It manifests as a reduced ionization efficiency and signal intensity of the target analyte, in this case, Chlorotoluron, due to the presence of co-eluting compounds from the sample matrix (e.g., salts, endogenous lipids, or other contaminants).[1] This phenomenon can lead to inaccurate quantification, decreased sensitivity, and poor reproducibility of your analytical method.
Q2: How does using this compound as an internal standard help to mitigate ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to Chlorotoluron, it exhibits very similar chromatographic behavior and is affected by ion suppression to the same extent as the unlabeled analyte.[2] By adding a known concentration of this compound to your samples, you can use the ratio of the analyte peak area to the internal standard peak area for quantification. This ratio remains stable even when both signals are suppressed, thereby correcting for the matrix effect and enhancing the accuracy and precision of the results.
Q3: I am observing low signal intensity for both Chlorotoluron and this compound. What is the likely cause?
A3: A concurrent low signal for both the analyte and the SIL internal standard strongly suggests significant ion suppression. This is often due to a high concentration of interfering components in the sample matrix that co-elute with your compounds of interest.[3] The primary cause is typically insufficient sample cleanup.
Q4: The peak area ratio of Chlorotoluron to this compound is inconsistent across my samples. What could be the issue?
A4: Inconsistent analyte-to-internal-standard ratios indicate that the ion suppression is variable between samples and is not being effectively compensated for by this compound.[3] This can happen if there are significant differences in the matrix composition from one sample to another. It may also occur if the analyte and internal standard are not perfectly co-eluting, leading to differential ion suppression.
Troubleshooting Guides
This section provides systematic guidance for specific problems you may encounter.
Problem 1: Low Signal Intensity for Both Analyte and Internal Standard
This is a classic sign of severe ion suppression. Follow these steps to diagnose and resolve the issue.
References
Technical Support Center: Optimizing QuEChERS Cleanup for Pigmented Extracts with Chlorotoluron-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QuEChERS cleanup of pigmented extracts, specifically focusing on the use of Chlorotoluron-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using the QuEChERS method with highly pigmented extracts like spinach or kale?
A1: Highly pigmented matrices present several challenges in QuEChERS analysis. The primary interferences are pigments like chlorophylls and carotenoids, which can contaminate the GC inlet and column, leading to poor chromatographic performance.[1][2] Other matrix components such as organic acids, sugars, and lipids can also be co-extracted, causing matrix effects (ion suppression or enhancement) in LC-MS/MS analysis, which can affect the accuracy and reproducibility of results for analytes and internal standards like this compound.[3][4]
Q2: Which dSPE sorbents are most effective for cleaning up pigmented extracts?
A2: The choice of dSPE sorbent is critical for effective cleanup. A combination of sorbents is often used to target different types of interferences:
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Primary Secondary Amine (PSA): Removes organic acids, sugars, and some polar pigments.[5]
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C18: Removes non-polar interferences like fats and lipids.
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Graphitized Carbon Black (GCB): Highly effective at removing chlorophyll and other pigments. However, GCB can adsorb planar pesticides, potentially leading to lower recoveries. For phenylurea herbicides like chlorotoluron, a combination of PSA and GCB has been shown to be effective in pigmented matrices like beetroot.
Q3: Are there alternatives to GCB to avoid the loss of planar analytes?
A3: Yes, several alternative sorbents have been developed to address the issue of planar analyte loss with GCB:
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ChloroFiltr®: A novel sorbent designed to remove chlorophyll without significant loss of planar pesticides.
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Z-Sep+: A zirconia-based sorbent that can remove fats and pigments with improved recovery of planar pesticides compared to GCB.
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Oasis PRiME HLB: These cartridges offer a pass-through cleanup approach that can effectively remove pigments without the loss of planar pesticides.
Q4: How does the choice of sorbent affect the recovery of this compound?
A4: While specific recovery data for this compound is limited, the behavior of its non-deuterated analog, chlorotoluron, provides strong guidance. Chlorotoluron is a phenylurea herbicide with a somewhat planar structure. Therefore, the choice of sorbent will directly impact its recovery. Using GCB can potentially lead to lower recoveries of this compound due to adsorption. Optimizing the amount of GCB or using alternative sorbents is recommended. A combination of PSA and a moderate amount of GCB has been shown to provide acceptable recoveries for chlorotoluron in pigmented matrices.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Adsorption to GCB sorbent. | • Reduce the amount of GCB in the dSPE cleanup step.• Replace GCB with an alternative sorbent like ChloroFiltr® or Z-Sep+.• Use a pass-through SPE format with a sorbent like Oasis PRiME HLB. |
| Incomplete extraction from the sample matrix. | • Ensure the sample is properly homogenized.• For dry samples, ensure adequate hydration before extraction. | |
| High matrix effects (ion suppression or enhancement) | Co-elution of matrix components (pigments, sugars, lipids) with this compound. | • Optimize the dSPE cleanup by using a combination of PSA, C18, and a pigment-removing sorbent.• Dilute the final extract to reduce the concentration of matrix components.• Modify the LC gradient to improve chromatographic separation of this compound from interfering compounds. |
| Poor peak shape for this compound | Contamination of the LC or GC system with non-volatile matrix components. | • Ensure effective removal of pigments and lipids during cleanup.• Use a guard column to protect the analytical column.• Perform regular maintenance of the injection port and column. |
| Inconsistent results | Variability in the sample matrix or cleanup procedure. | • Use a consistent and well-documented protocol.• Ensure thorough mixing during the dSPE step.• Use matrix-matched calibration standards to compensate for matrix effects. |
Data Presentation
Table 1: Recovery of Chlorotoluron in Beetroot using different dSPE Sorbent Combinations
| dSPE Sorbent Combination | Mean Recovery (%) | RSD (%) |
| PSA | 95.8 | 3.2 |
| PSA + C18 | 88.5 | 4.5 |
| PSA + GCB | 102.3 | 2.8 |
| PSA + C18 + GCB | 91.2 | 5.1 |
Data adapted from a study on phenylurea herbicides in beetroot, a pigmented matrix. This data for chlorotoluron is indicative of the expected performance for this compound.
Experimental Protocols
Modified QuEChERS Protocol for Pigmented Matrices
This protocol is a general guideline and may require further optimization based on the specific matrix and analytical instrumentation.
1. Sample Preparation and Extraction: a. Homogenize 10-15 g of the sample (e.g., spinach, kale). b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. c. Add 10 mL of acetonitrile. d. Add an appropriate volume of this compound internal standard solution. e. Shake vigorously for 1 minute. f. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). g. Shake vigorously for 1 minute. h. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube. b. The dSPE tube should contain a combination of sorbents. For pigmented extracts, a recommended starting point is:
- 150 mg MgSO₄
- 50 mg PSA
- 7.5 - 15 mg GCB (or an equivalent amount of an alternative sorbent like ChloroFiltr®) c. Vortex for 30 seconds. d. Centrifuge at ≥10,000 rcf for 5 minutes. e. The supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
Mandatory Visualizations
Caption: QuEChERS workflow for pigmented extracts.
Caption: Sorbent selection guide for pigmented extracts.
Caption: Troubleshooting low recovery of this compound.
References
Reducing signal suppression in electrospray ionization for Chlorotoluron analysis
Welcome to the technical support center for Chlorotoluron analysis using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for the accurate quantification of Chlorotoluron, a widely used phenylurea herbicide. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges, particularly signal suppression in the ESI source.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in the context of Chlorotoluron analysis by ESI-LC-MS?
A1: Signal suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of Chlorotoluron in the electrospray source. This leads to a decreased ion intensity for the analyte, resulting in lower sensitivity, poor accuracy, and unreliable quantification.[1] Matrix components can compete with the analyte for ionization or alter the physical properties of the ESI droplets, hindering the release of analyte ions.
Q2: How can I identify if signal suppression is affecting my Chlorotoluron analysis?
A2: A common method to assess signal suppression is through a post-column infusion experiment. In this setup, a standard solution of Chlorotoluron is continuously infused into the mass spectrometer while a blank matrix extract (a sample prepared without the analyte) is injected onto the LC system. A significant drop in the Chlorotoluron signal at the retention time of matrix components indicates the presence of ion suppression. Another approach is to compare the peak area of Chlorotoluron in a neat solvent with the peak area of Chlorotoluron spiked into a blank matrix extract. A lower peak area in the matrix indicates suppression.
Q3: What are the primary causes of signal suppression for Chlorotoluron?
A3: The primary causes are co-eluting matrix components from complex samples such as soil, water, and agricultural products. These can include salts, endogenous compounds, and other contaminants.[1] The choice of sample preparation, chromatographic conditions, and mobile phase additives can also significantly influence the degree of signal suppression.
Q4: Is a stable isotope-labeled internal standard necessary for accurate Chlorotoluron quantification?
A4: Yes, using a stable isotope-labeled (SIL) internal standard is highly recommended. A SIL internal standard, such as D6-Chlorotoluron, has nearly identical chemical and physical properties to Chlorotoluron and will co-elute. It experiences similar levels of signal suppression, allowing for accurate correction of the analyte signal and improving the precision and accuracy of the quantification.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to signal suppression in Chlorotoluron analysis.
Issue 1: Low or Inconsistent Signal Intensity for Chlorotoluron
This is a common indicator of significant signal suppression. The following steps will help you diagnose and mitigate the issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low signal intensity in Chlorotoluron analysis.
Step-by-Step Guide:
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Verify System Performance: Inject a pure standard of Chlorotoluron in a clean solvent to establish a baseline signal and confirm that the LC-MS system is functioning correctly.
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Assess Matrix Effects: Perform a post-column infusion experiment or a matrix effect study as described in the FAQs to confirm that signal suppression is the root cause.
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Optimize Sample Preparation: The goal is to remove interfering matrix components before they enter the LC-MS system.
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Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Polymeric reversed-phase SPE cartridges are often suitable for extracting Chlorotoluron from water and soil samples.
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Liquid-Liquid Extraction (LLE): LLE can also be used to isolate Chlorotoluron from the sample matrix.
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QuEChERS: This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is widely used for pesticide residue analysis in food and agricultural products.[2]
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Optimize Chromatographic Separation: If sample preparation is insufficient, modify your LC method to separate Chlorotoluron from the co-eluting interferences.
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Change Gradient Profile: A shallower gradient can improve the resolution between Chlorotoluron and interfering peaks.
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Evaluate Different Stationary Phases: A column with a different chemistry may provide better separation.
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Modify Mobile Phase Composition: The choice of mobile phase additives can significantly impact ESI efficiency.
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Implement a Stable Isotope-Labeled Internal Standard: The use of D6-Chlorotoluron is the most robust way to compensate for signal suppression that cannot be eliminated through other means.
Data Presentation: Comparison of Sample Preparation and Mobile Phase Additives
The following tables summarize quantitative data on the effectiveness of different strategies to reduce signal suppression for Chlorotoluron and similar pesticides.
Table 1: Comparison of Sample Preparation Techniques for Pesticide Analysis
| Sample Preparation Method | Matrix | Analyte(s) | Average Recovery (%) | Relative Standard Deviation (%) | Matrix Effect (%) | Reference |
| QuEChERS | Wheat | Multiple Pesticides | 70-117 | 1-13 | - | |
| Modified QuEChERS | Soil | Chlorsulfuron & Pendimethalin | 70-120 | < 15 | - | |
| SPE (Polymeric) | Surface Water | Multiple Pesticides | 70-120 | < 13.7 | - | |
| QuEChERS with d-SPE Cleanup | Cereal Flours | Multiple Mycotoxins | 68-104 | 1-10 | Signal Suppression Observed |
Table 2: Impact of Mobile Phase Additives on ESI Signal
| Mobile Phase Additive | Effect on ESI Signal | General Observation | Reference |
| Formic Acid | Generally enhances signal in positive ion mode by promoting protonation. | A 10-fold higher sensitivity is generally reported with 0.1% formic acid vs. 0.1% TFA. | |
| Ammonium Formate | Can improve peak shape and signal stability. | The combination of formic acid and ammonium formate can improve peptide separations. | |
| Acetic Acid | Can be used as an alternative to formic acid. | - | |
| Trifluoroacetic Acid (TFA) | Strong signal suppressor in ESI-MS. | Generally avoided in modern LC-MS methods due to significant signal suppression. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Chlorotoluron in Water Samples
This protocol provides a general procedure for the extraction of Chlorotoluron from water samples using a polymeric SPE cartridge.
Workflow for SPE
Caption: A typical workflow for Solid-Phase Extraction (SPE) of Chlorotoluron from water samples.
Methodology:
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Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
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Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
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Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
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Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
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Elution: Elute the retained Chlorotoluron with 2 x 4 mL of acetonitrile or methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
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Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Chlorotoluron and D6-Chlorotoluron
The following table provides typical LC-MS/MS parameters for the analysis of Chlorotoluron and its stable isotope-labeled internal standard.
Table 3: LC-MS/MS Parameters
| Parameter | Chlorotoluron | D6-Chlorotoluron (Internal Standard) |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation | Optimized for separation |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL | 5 - 20 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 213.1 | 219.1 |
| Product Ion 1 (m/z) | 72.2 | 78.2 |
| Product Ion 2 (m/z) | 46.2 | 52.2 |
| Collision Energy | Optimized for instrument | Optimized for instrument |
| Reference | - |
Logical Relationship for Method Optimization
Caption: The interconnected stages of LC-MS/MS method development for Chlorotoluron analysis.
References
Validation & Comparative
A Comparative Guide to Method Validation for Chlorotoluron Analysis Using Chlorotoluron-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of the herbicide Chlorotoluron, with a focus on the use of its deuterated internal standard, Chlorotoluron-d6. It is designed to assist researchers and analytical scientists in developing and validating robust and reliable methods for the detection of Chlorotoluron in complex matrices such as soil. This document outlines detailed experimental protocols, presents comparative performance data, and offers visualizations to clarify the analytical workflow.
Executive Summary
The analysis of pesticide residues like Chlorotoluron in environmental and agricultural samples is critical for ensuring environmental safety and food quality. The use of an isotopically labeled internal standard, such as this compound, is the gold standard for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This guide focuses on a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, a widely adopted and efficient technique for multi-residue pesticide analysis in complex matrices.[1][2][3]
Comparative Analysis of Sample Preparation Methods
The choice of sample preparation technique is crucial for the accurate analysis of pesticides in complex matrices like soil. The primary goal is to efficiently extract the target analyte while minimizing interferences. The two most common techniques for this purpose are Solid Phase Extraction (SPE) and the QuEChERS method.
| Feature | QuEChERS | Solid Phase Extraction (SPE) |
| Principle | Liquid-liquid partitioning followed by dispersive solid-phase extraction (d-SPE) for cleanup.[1] | Analyte is retained on a solid sorbent, and interferences are washed away. The analyte is then eluted with a small volume of solvent. |
| Speed | Fast, typically less than 30 minutes per sample. | More time-consuming, can take over an hour per sample. |
| Solvent Consumption | Low, typically uses small volumes of acetonitrile. | Generally higher solvent consumption for conditioning, washing, and elution steps. |
| Cost | Lower cost due to fewer materials and less solvent usage. | Higher cost due to the price of SPE cartridges. |
| Effectiveness | Highly effective for a broad range of pesticides with varying polarities.[3] | Can be highly selective depending on the sorbent chosen, leading to very clean extracts. |
| Ease of Use | Simple and straightforward procedure. | Requires more technical expertise for method development and optimization. |
For the analysis of Chlorotoluron in soil, the QuEChERS method is often preferred due to its speed, cost-effectiveness, and high-throughput capabilities, while still providing excellent recovery and reproducibility.
Experimental Protocols
This section details a validated LC-MS/MS method for the analysis of Chlorotoluron in soil using this compound as an internal standard.
Sample Preparation: Modified QuEChERS Protocol
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Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the sample.
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Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
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Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). Immediately shake for 1 minute.
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Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
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Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds.
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Final Centrifugation: Centrifuge at high rcf for 2 minutes.
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Sample for Analysis: The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
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Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reverse-phase column is commonly used.
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Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
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Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
MRM Transitions:
The following MRM transitions are typically used for the quantification and confirmation of Chlorotoluron and its internal standard. The most intense transition is used for quantification (Quantifier), and a second transition is used for confirmation (Qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Chlorotoluron | 213.1 | 72.0 | 46.1 |
| This compound | 219.1 | 78.0 | 52.1 |
Note: The precursor ion for this compound is 6 mass units higher than that of Chlorotoluron due to the six deuterium atoms. The fragmentation pattern is expected to be similar, with the dimethylamine fragment ion also showing a +6 Da shift (from m/z 72 to 78) and the subsequent fragment also reflecting this shift.
Method Validation Performance
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the analysis of Chlorotoluron in soil, based on multi-residue pesticide analysis studies.
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 1 - 5 µg/kg |
| Limit of Quantification (LOQ) | 5 - 10 µg/kg |
| Accuracy (Recovery) | 80 - 110% |
| Precision (RSD) | < 15% |
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps.
References
A Comparative Guide to Chlorotoluron-d6 and ¹³C-Chlorotoluron as Internal Standards
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. In mass spectrometry-based methods, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision. When analyzing the phenylurea herbicide Chlorotoluron, the choice between a deuterium-labeled (Chlorotoluron-d6) and a carbon-13-labeled (¹³C-Chlorotoluron) internal standard can significantly impact analytical performance. This guide provides an objective comparison of these two internal standards, supported by established principles of isotope dilution mass spectrometry, to aid in the selection of the most appropriate standard for your analytical needs.
Key Performance Characteristics: A Comparative Overview
In general, ¹³C-labeled internal standards are considered superior to their deuterated counterparts.[4][5] This is primarily because the larger mass difference between deuterium (²H) and protium (¹H) can lead to slight differences in physicochemical properties, which may result in chromatographic separation of the analyte and the internal standard. This separation can compromise the internal standard's ability to compensate for matrix effects, which are a major source of variability in bioanalytical methods. Furthermore, deuterium atoms, particularly those attached to heteroatoms or activated carbon atoms, can sometimes be susceptible to back-exchange with protons from the sample matrix or solvent, which would compromise the integrity of the internal standard.
Carbon-13 labeled standards, on the other hand, are less prone to these issues. The small mass difference between ¹³C and ¹²C results in virtually identical chromatographic behavior to the unlabeled analyte, ensuring co-elution and effective compensation for matrix effects. The carbon-carbon bonds are also highly stable, eliminating the risk of isotope exchange.
Table 1: Comparison of Expected Performance Characteristics
| Feature | This compound (Deuterium Labeled) | ¹³C-Chlorotoluron (Carbon-13 Labeled) | Rationale & Implications for Chlorotoluron Analysis |
| Chromatographic Co-elution | May exhibit slight retention time shifts from native Chlorotoluron. | Expected to have virtually identical retention time to native Chlorotoluron. | Co-elution is critical for accurate compensation of matrix effects. Any separation can lead to differential ionization suppression or enhancement, reducing accuracy. |
| Isotopic Stability | Generally stable, but a theoretical risk of H/D exchange exists depending on the labeling position. | Highly stable with no risk of isotope exchange. | Stable labeling is essential for maintaining a constant concentration of the internal standard throughout the analytical process. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic separation. | Excellent, due to co-elution and identical ionization behavior. | The primary function of an internal standard is to mimic the analyte's behavior in the presence of complex matrices, thereby improving precision and accuracy. |
| Cost | Generally lower. | Typically higher due to more complex synthesis. | Budgetary constraints may influence the choice of internal standard. |
Experimental Protocols
Detailed experimental protocols using ¹³C-Chlorotoluron as an internal standard are not currently available in the scientific literature. However, a representative protocol for the analysis of Chlorotoluron using a deuterated internal standard can be adapted from methods used for similar phenylurea herbicides. The following is a generalized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Sample Preparation (QuEChERS-based)
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in acetonitrile).
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Final Extract: Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Chlorotoluron: e.g., m/z 213.1 → 140.1 (quantifier), 213.1 → 72.1 (qualifier)
-
This compound: e.g., m/z 219.1 → 146.1 (quantifier)
-
Note: The specific MRM transitions should be optimized for the instrument used.
Logical Workflow for Internal Standard Use
The following diagram illustrates the fundamental workflow of using a stable isotope-labeled internal standard in a quantitative analytical method.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. While this compound can be a cost-effective and suitable choice for many applications, the inherent physicochemical properties of ¹³C-Chlorotoluron strongly suggest that it will provide superior performance, particularly for complex sample matrices where matrix effects are a significant concern. The ideal co-elution and isotopic stability of ¹³C-labeled standards lead to more accurate and precise data. For researchers aiming for the highest level of data quality and confidence in their results, ¹³C-Chlorotoluron is the recommended internal standard, budget permitting.
References
- 1. cdn.who.int [cdn.who.int]
- 2. dwi-content.s3.eu-west-2.amazonaws.com [dwi-content.s3.eu-west-2.amazonaws.com]
- 3. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. foodriskmanagement.com [foodriskmanagement.com]
Inter-Laboratory Validation of Pesticide Residue Analysis: A Comparative Guide Featuring Chlorotoluron-d6
In the precise and regulated world of pesticide residue analysis, ensuring the accuracy and reliability of analytical methods is paramount. Inter-laboratory validation studies are the gold standard for assessing the reproducibility and robustness of a method across different laboratories, equipment, and personnel. This guide provides a comparative overview of the analytical performance of methods utilizing isotopically labeled internal standards, with a specific focus on Chlorotoluron-d6, for the quantification of pesticide residues in various matrices.
The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted technique in mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2] These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., Deuterium). This property allows them to mimic the behavior of the native analyte during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.[3]
Experimental Protocols
A typical workflow for pesticide residue analysis using an internal standard like this compound involves sample extraction, cleanup, and subsequent instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly employed extraction technique for various food matrices.[2][4]
Sample Preparation (QuEChERS Method)
-
Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.
-
Spiking: The homogenized sample is spiked with a known concentration of the internal standard solution, such as this compound.
-
Extraction: Acetonitrile is added to the sample, followed by a salt mixture (commonly magnesium sulfate and sodium acetate or citrate). The mixture is shaken vigorously to partition the pesticides into the organic layer.
-
Cleanup: A portion of the acetonitrile extract is transferred to a tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove excess water). The tube is vortexed and then centrifuged.
-
Final Extract Preparation: The supernatant is transferred to a new vial, and may be acidified or evaporated and reconstituted in a suitable solvent for injection into the analytical instrument.
Instrumental Analysis (LC-MS/MS)
-
Chromatographic Separation: The prepared extract is injected into a liquid chromatograph, where the pesticides are separated on a C18 or similar analytical column.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the target pesticide and the internal standard (this compound) are monitored for quantification and confirmation.
Performance Data Comparison
The performance of an analytical method is evaluated based on several key parameters. The following tables summarize typical performance data for multi-residue pesticide analysis methods that employ isotopically labeled internal standards. While specific data for an inter-laboratory study on this compound is not publicly available, the data presented is representative of the performance expected from such methods.
Table 1: Linearity and Limits of Quantification
| Parameter | Typical Performance for Methods with Deuterated Internal Standards | Alternative Methods (e.g., External Standard Calibration) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | 0.5 - 10 µg/kg | 1 - 20 µg/kg |
| Dynamic Range | 0.5 - 500 µg/L | Typically narrower due to uncorrected matrix effects |
Table 2: Accuracy and Precision
| Parameter | Typical Performance for Methods with Deuterated Internal Standards | Alternative Methods (e.g., External Standard Calibration) |
| Recovery (%) | 70 - 120% | 60 - 140% (more variable) |
| Repeatability (RSDr %) | < 20% | < 25% |
| Reproducibility (RSDR %) | < 25% | < 35% |
RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison of analytical approaches, the following diagrams are provided.
References
The Gold Standard Under the Magnifying Glass: A Comparative Guide to Deuterated Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative bioanalysis is paramount. The choice of an internal standard (IS) is a critical decision in this pursuit. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards against other alternatives, supported by experimental data and detailed methodologies, to inform selection for applications primarily in liquid chromatography-mass spectrometry (LC-MS).
Internal standards are fundamental in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The primary types of internal standards used are deuterated standards—which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium—and structural analogues, which have a similar but not identical chemical structure.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance.[1][2] Their near-identical chemical and physical properties to the analyte of interest are the principal reason for their effectiveness.
Key Advantages of Deuterated Standards:
-
Co-elution with Analyte: In chromatographic separations, deuterated standards and their corresponding analytes exhibit nearly identical retention times. This co-elution is crucial as it ensures both compounds experience the same analytical conditions, including potential matrix effects like ion suppression or enhancement.
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency because the isotopic substitution has a minimal impact on the molecule's ability to gain or lose a charge.
-
Correction for Variability: By adding a known amount of the deuterated IS to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, it is possible to correct for variability introduced during extraction, handling, and injection. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.
Quantitative Data Summary
The superiority of deuterated internal standards is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.
Table 1: Precision of Sirolimus Quantification
| Internal Standard Type | Concentration Level | Coefficient of Variation (%CV) |
| Deuterated Sirolimus (SIR-d3) | Low | 2.7% |
| Deuterated Sirolimus (SIR-d3) | Medium | 3.5% |
| Deuterated Sirolimus (SIR-d3) | High | 5.7% |
| Structural Analog (DMR) | Low | 7.6% |
| Structural Analog (DMR) | Medium | 8.9% |
| Structural Analog (DMR) | High | 9.7% |
Data adapted from a comparative study. A lower %CV indicates higher precision.
Table 2: Recovery of Lapatinib from Cancer Patient Plasma
| Internal Standard Type | Number of Donors | Recovery Range | Fold Variation |
| Non-isotope-labeled (Zileuton) | 6 | 29% - 70% | 2.4-fold |
| Non-isotope-labeled (Zileuton) | 6 (pre-treatment) | 16% - 56% | 3.5-fold |
| Isotope-labeled (Lapatinib-d3) | Not Applicable | Not Applicable | Not Applicable |
*The use of a stable isotope-labeled internal standard corrects for the inter-individual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.
Limitations and Considerations
Despite their advantages, deuterated standards are not without limitations. Understanding these potential pitfalls is crucial for robust method development.
-
Isotope Effect: The increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect". In reversed-phase liquid chromatography, the deuterated compound may elute slightly earlier. If this shift is significant, the analyte and internal standard may experience different matrix effects, compromising accuracy.
-
Instability and H/D Exchange: Deuterium atoms can sometimes be lost or exchanged with hydrogen atoms from the solvent, particularly if placed on unstable positions on the molecule. This can lead to the formation of the unlabeled analyte from the internal standard, artificially inflating the measured concentration.
-
Altered Fragmentation: The presence of deuterium can sometimes alter the fragmentation pattern of a molecule in the mass spectrometer. This can be a limitation if the selected multiple reaction monitoring (MRM) transition for the internal standard is not analogous to that of the analyte.
-
Isotopic Purity: The presence of unlabeled or partially deuterated species in the internal standard can interfere with the quantification of the analyte, especially at low concentrations.
To mitigate these issues, it is recommended to use internal standards with at least three deuterium atoms to prevent interference from the natural isotopic abundance of the analyte. Furthermore, deuterium labels should be placed on chemically stable parts of the molecule. When deuterium proves problematic, more expensive but generally more stable isotopes like ¹³C or ¹⁵N can be used as alternatives.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis.
Protocol 1: Quantification of Immunosuppressive Drugs in Whole Blood
This protocol is adapted from a validated method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood using their respective deuterated internal standards.
1. Sample Preparation (Protein Precipitation):
-
Thaw whole blood samples and internal standard working solutions at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample.
-
Add 100 µL of the internal standard working solution (containing a mixture of deuterated cyclosporine A, tacrolimus, sirolimus, and everolimus in methanol).
-
Add 150 µL of zinc sulfate solution (0.1 M in water) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
-
3. Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Assessment of Matrix Factor
1. Preparation of Spiking Solutions:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and a non-deuterated IS in the reconstitution solvent at the concentration to be used in the assay.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.
2. Sample Analysis:
-
Analyze all prepared samples by LC-MS/MS.
3. Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).
-
Calculate the coefficient of variation (CV) of the IS-normalized MF. A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.
Visualizing the Workflow and Rationale
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Conclusion
The use of deuterated internal standards is an indispensable tool in modern LC-MS for achieving the highest levels of accuracy and precision in quantitative bioanalysis. By co-eluting with the analyte of interest and exhibiting nearly identical chemical behavior, they provide a robust means of correcting for matrix effects and other sources of analytical variability. However, meticulous method development is crucial to mitigate potential pitfalls, primarily the deuterium isotope effect. While structural analogues can be used when SIL-IS are unavailable or prohibitively expensive, experimental data consistently demonstrates that the theoretical superiority of deuterated standards translates into significantly improved assay performance.
References
Superior Accuracy and Precision in Chlorotoluron Quantification: A Comparative Guide to the Use of Chlorotoluron-d6 Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide chlorotoluron, achieving the highest degree of accuracy and precision is paramount. This guide provides a comprehensive comparison of analytical methodologies, demonstrating the significant advantages of employing a stable isotope-labeled internal standard, Chlorotoluron-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The presence of complex sample matrices, such as those encountered in environmental and biological samples, can introduce significant variability and bias in quantitative results. Matrix effects, including ion suppression or enhancement in the mass spectrometer source, along with unavoidable losses during sample preparation, can compromise the reliability of data obtained using traditional external standard calibration methods. The use of an isotopically labeled internal standard, which behaves chemically and physically identically to the analyte of interest, provides a robust solution to these challenges, ensuring data of the highest quality.
The Power of Isotope Dilution: Chlorotoluron vs. This compound
The core principle behind the superior performance of using this compound lies in the methodology of isotope dilution mass spectrometry (IDMS). In this approach, a known quantity of this compound is added to the sample at the very beginning of the analytical workflow. Because this compound is chemically identical to the native chlorotoluron, it experiences the same extraction inefficiencies, matrix effects, and instrument response variations. By measuring the ratio of the native analyte to its labeled internal standard, these sources of error are effectively canceled out, leading to a more accurate and precise final concentration.
In contrast, the external standard method relies on a calibration curve generated from standards prepared in a clean solvent. This approach assumes that the analyte in the sample will behave identically to the analyte in the clean standard, an assumption that often does not hold true in the presence of a complex matrix.
Quantitative Performance Metrics: A Comparative Overview
The following table summarizes typical performance data for the quantification of chlorotoluron with and without the use of this compound as an internal standard. The data presented are representative of values achievable with a validated LC-MS/MS method.
| Performance Metric | Method without Internal Standard (External Standard) | Method with this compound (Internal Standard) |
| Accuracy (Recovery %) | 75 - 115% | 95 - 105% |
| Precision (RSD %) | < 15% | < 5% |
| Limit of Detection (LOD) | 0.05 µg/L | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L | 0.03 µg/L |
RSD: Relative Standard Deviation
As the data illustrates, the use of this compound results in a significant improvement in both accuracy (trueness of the measurement) and precision (reproducibility of the measurement). Furthermore, the enhanced signal-to-noise ratio often achieved by mitigating matrix effects can lead to lower limits of detection and quantification, enabling the reliable measurement of chlorotoluron at trace levels.
Experimental Workflow: Isotope Dilution Mass Spectrometry
The following diagram outlines the typical workflow for the quantification of chlorotoluron in a sample matrix using this compound as an internal standard.
Navigating Analytical Method Cross-Validation: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals: Ensuring the integrity and comparability of bioanalytical data is paramount for robust research and successful regulatory submissions. This guide provides an objective comparison of analytical method performance when using different internal standards, supported by illustrative experimental data and detailed protocols.
Cross-validation of analytical methods is a critical step to ensure that a method produces reliable and reproducible results, especially when data is generated across different laboratories, using various analytical platforms, or when a method is updated.[1][2][3] A key variable in many chromatographic methods, particularly those coupled with mass spectrometry (LC-MS), is the choice of internal standard (IS).[4] An ideal internal standard should mimic the analytical behavior of the analyte, compensating for variations in sample preparation, injection volume, and instrument response.[1]
The two most common types of internal standards are Stable Isotope-Labeled Internal Standards (SIL-ISs) and Structural Analog Internal Standards (SA-ISs). SIL-ISs, where one or more atoms of the analyte are replaced with a stable isotope (e.g., ²H, ¹³C, ¹⁵N), are widely considered the "gold standard" due to their near-identical physicochemical properties to the analyte. SA-ISs are compounds with a chemical structure similar to the analyte but are not isotopically labeled. While often more readily available and less expensive, their ability to perfectly mimic the analyte's behavior can be compromised.
This guide presents a comparative analysis of a hypothetical cross-validation study for the quantification of a target analyte, "Analyte X," using two different analytical methods:
-
Method A: Utilizing a Stable Isotope-Labeled Internal Standard (Analyte X-d4).
-
Method B: Employing a Structural Analog Internal Standard.
The objective is to demonstrate the impact of internal standard selection on key validation parameters such as accuracy, precision, and matrix effects.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from the hypothetical cross-validation study. Quality control (QC) samples at four different concentration levels—Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC)—were analyzed in replicate (n=6) using both methods.
Table 1: Comparison of Accuracy (% Bias) for Method A (SIL-IS) and Method B (SA-IS)
| QC Level | Nominal Conc. (ng/mL) | Method A (SIL-IS) Mean Bias (%) | Method B (SA-IS) Mean Bias (%) |
| LLOQ | 1.00 | 2.5 | -8.2 |
| LQC | 3.00 | 1.8 | -6.5 |
| MQC | 50.0 | -0.5 | 4.3 |
| HQC | 150.0 | -1.2 | 7.8 |
Table 2: Comparison of Precision (% CV) for Method A (SIL-IS) and Method B (SA-IS)
| QC Level | Nominal Conc. (ng/mL) | Method A (SIL-IS) % CV | Method B (SA-IS) % CV |
| LLOQ | 1.00 | 4.2 | 12.5 |
| LQC | 3.00 | 3.5 | 9.8 |
| MQC | 50.0 | 2.1 | 6.4 |
| HQC | 150.0 | 1.9 | 8.1 |
Table 3: Comparison of Matrix Effects for Method A (SIL-IS) and Method B (SA-IS)
| Parameter | Method A (SIL-IS) | Method B (SA-IS) |
| Analyte Matrix Factor | ||
| Mean | 0.88 | 0.87 |
| % CV | 5.1 | 14.8 |
| Internal Standard Matrix Factor | ||
| Mean | 0.89 | 1.15 |
| % CV | 4.9 | 15.2 |
| IS-Normalized Matrix Factor | ||
| Mean | 0.99 | 0.76 |
| % CV | 2.8 | 18.5 |
The data clearly illustrates the superior performance of the method utilizing the SIL-IS (Method A). The accuracy and precision are consistently better across all QC levels. Furthermore, the IS-Normalized Matrix Factor for Method A is very close to 1 with a low coefficient of variation, indicating that the SIL-IS effectively compensates for matrix-induced ion suppression or enhancement. In contrast, the SA-IS in Method B does not track the analyte's behavior as closely, leading to a greater matrix effect and consequently, reduced accuracy and precision.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any analytical method validation. Below are the protocols for the key experiments cited in this guide.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Aliquot 100 µL of each plasma sample (calibration standards, QCs, and blanks) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the appropriate internal standard working solution (either Analyte X-d4 for Method A or the Structural Analog IS for Method B) to all samples except the blank matrix.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of the mobile phase (50:50 water:methanol with 0.1% formic acid).
-
Seal the plate and vortex for 30 seconds before placing it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A suitable gradient to achieve chromatographic separation of the analyte and internal standard from endogenous matrix components.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) was used to monitor the precursor-to-product ion transitions for Analyte X, Analyte X-d4, and the Structural Analog IS.
Data Analysis and Acceptance Criteria
The analyte concentration in each sample is determined from the peak area ratio of the analyte to the internal standard using a calibration curve constructed from the analysis of calibration standards. For the cross-validation to be considered successful, the following acceptance criteria, based on regulatory guidelines, should be met:
-
Accuracy: The mean concentration at each QC level should be within ±15% of the nominal concentration (±20% for LLOQ).
-
Precision: The coefficient of variation (%CV) at each QC level should not exceed 15% (20% for LLOQ).
-
For at least two-thirds of the analyzed incurred samples, the percent difference between the results from the two methods should be within ±20% of their mean.
Mandatory Visualizations
To better illustrate the key processes and logical relationships in the cross-validation of analytical methods with different internal standards, the following diagrams are provided.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Role of Chlorotoluron-d6 in Ensuring Accuracy in Environmental Proficiency Testing
A Comparative Guide for Researchers and Analytical Laboratories
In the rigorous landscape of environmental analysis, proficiency testing (PT) serves as a cornerstone for laboratory quality assurance and accreditation. For laboratories tasked with monitoring pesticide residues in environmental matrices like water and soil, the accuracy and reliability of analytical methods are paramount. The use of isotopically labeled internal standards is a critical component in achieving high-quality data. This guide provides a comprehensive comparison of Chlorotoluron-d6, a deuterated internal standard, with other alternatives used in the analysis of phenylurea herbicides and other pesticides during proficiency testing.
The Gold Standard: Isotope Dilution Mass Spectrometry
The most accurate methods for quantifying organic micropollutants, such as pesticides, in complex environmental samples rely on isotope dilution mass spectrometry (IDMS). This technique involves the addition of a known amount of an isotopically labeled version of the target analyte, like this compound, to the sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the native analyte, it experiences the same variations during sample preparation, extraction, and analysis. This co-elution and co-detection allow for precise correction of analyte losses and matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification.
Performance Comparison: this compound vs. Alternative Internal Standards
While direct comparative studies focusing solely on this compound in proficiency testing are not extensively published in single peer-reviewed articles, a comparison can be drawn from established analytical principles and data from studies on similar compounds. The choice of an internal standard is critical and depends on the specific analytes, matrix, and analytical technique.
Table 1: Comparison of Internal Standard Performance Characteristics
| Performance Metric | This compound (Isotopically Labeled) | Structurally Similar Analogs (e.g., Linuron for Diuron analysis) | No Internal Standard |
| Accuracy | Very High (Corrects for matrix effects and recovery losses) | Moderate to High (Similar but not identical behavior to analyte) | Low to Moderate (Prone to significant matrix effects and recovery errors) |
| Precision (%RSD) | Very Low (<5%) | Low to Moderate (5-15%) | Moderate to High (>15%) |
| Linearity (R²) | Excellent (>0.99) | Good (>0.99) | Variable (Can be affected by matrix) |
| Robustness | High (Compensates for variations in sample preparation) | Moderate (Less effective at correcting for differential matrix effects) | Low (Highly susceptible to procedural variations) |
| Cost | High | Moderate | N/A |
| Availability | Generally good from specialized suppliers | Readily available | N/A |
Table 2: Examples of Alternative Internal Standards for Phenylurea and Other Pesticide Analysis
| Internal Standard | Analyte(s) | Rationale for Use |
| Diuron-d6 | Diuron and other phenylurea herbicides | Isotopically labeled analog, provides the most accurate quantification for Diuron. |
| Isoproturon-d6 | Isoproturon and other phenylurea herbicides | Isotopically labeled analog, ideal for Isoproturon analysis. |
| Atrazine-d5 | Triazine herbicides (e.g., Atrazine, Simazine) | Commonly used and effective for this class of herbicides. |
| 13C-labeled pesticides | Corresponding native pesticide | Offers similar benefits to deuterated standards with potentially less risk of isotopic exchange. |
| Terbuthylazine-d5 | Terbuthylazine and other triazines | Another effective isotopically labeled standard for the triazine class. |
Experimental Protocol: Analysis of Phenylurea Herbicides in Water by LC-MS/MS using this compound
This protocol outlines a typical workflow for the quantitative analysis of phenylurea herbicides in a water proficiency test sample using this compound as an internal standard.
1. Sample Preparation and Spiking
-
Allow the proficiency test water sample to reach room temperature.
-
Homogenize the sample by inverting the container several times.
-
Transfer a 100 mL aliquot of the sample into a clean glass container.
-
Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of this compound internal standard solution to the sample.
-
Gently swirl the sample to ensure thorough mixing.
2. Solid-Phase Extraction (SPE)
-
Condition an SPE cartridge (e.g., Oasis HLB, 6 cc, 200 mg) by passing 5 mL of methanol followed by 5 mL of reagent water.
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elute the retained analytes and the internal standard with 6 mL of a suitable solvent mixture (e.g., ethyl acetate:methanol, 90:10 v/v).
3. Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex the vial for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target analytes (e.g., start with 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for each target analyte and this compound should be optimized for precursor and product ions.
-
5. Quantification
-
Quantify the native analytes using the response ratio of the analyte to the this compound internal standard against a calibration curve prepared in a similar manner.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for pesticide analysis in water.
Caption: Logic of internal standard correction in analysis.
Comparative study of different extraction methods for Chlorotoluron analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four common extraction methods for the analysis of Chlorotoluron, a widely used phenylurea herbicide. The selection of an appropriate extraction technique is critical for achieving accurate and reliable quantification of this compound in various environmental matrices. This document presents a comparative study of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE), supported by experimental data from peer-reviewed literature.
Performance Comparison of Extraction Methods
The efficiency and reliability of an extraction method are paramount for trace analysis. The following table summarizes the key performance parameters for the four extraction techniques discussed, with data collated from various studies on Chlorotoluron and other phenylurea herbicides.
| Extraction Method | Matrix | Recovery (%) | LOD | LOQ | RSD (%) | Reference |
| Solid-Phase Extraction (SPE) | Water | 70 - 120 | 0.3 µg/L | 1.0 µg/L | < 13 | [1] |
| Water | 74 - 104 | 4 - 40 ng/L | - | - | [2] | |
| Water & Soft Drinks | - | 0.82 - 1.29 ng/mL | - | - | [3] | |
| Liquid-Liquid Extraction (LLE) | Water | 53 - 98 | - | - | < 6 | [4] |
| Microwave-Assisted Extraction (MAE) | Soil | > 90 (for Methabenzthiazuron) | 0.047 µg/g | 0.15 µg/g | 0.40 - 3.89 | [5] |
| Apples | 70 - 116 | 0.005 - 0.015 µg/g | 0.01 - 0.03 µg/g | ≤ 20 | ||
| Ultrasound-Assisted Extraction (UAE) | Soil & Rice | 87.7 - 108.0 | 0.2 - 1.0 ng/g | 0.8 - 2.2 ng/g | 3.8 - 10.9 | |
| Soil | 79 - 105 | 0.02 mg/kg | 0.07 - 5.25 mg/kg | - |
Disclaimer: The data presented is a summary from multiple sources and may not be directly comparable due to variations in experimental conditions, matrices, and analytical instrumentation.
Experimental Workflow for Chlorotoluron Analysis
The following diagram illustrates a general workflow for the analysis of Chlorotoluron in environmental samples, from sample collection to final quantification.
Detailed Experimental Protocols
Below are detailed methodologies for each of the four key extraction techniques, compiled from various research articles. These protocols provide a starting point for method development and can be adapted based on the specific sample matrix and analytical requirements.
Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a widely used technique for the pre-concentration and clean-up of water samples. It offers high recovery and the ability to process large sample volumes.
-
Cartridge Conditioning: A C18 SPE cartridge is typically conditioned sequentially with methanol and then with deionized water.
-
Sample Loading: The water sample (pH may be adjusted) is passed through the conditioned cartridge at a controlled flow rate.
-
Washing: The cartridge is washed with deionized water to remove interfering polar compounds.
-
Elution: Chlorotoluron is eluted from the cartridge using a suitable organic solvent, such as acetonitrile or a mixture of n-hexane and acetone.
-
Post-Elution: The eluate is then evaporated to dryness and reconstituted in a smaller volume of mobile phase for HPLC analysis.
Liquid-Liquid Extraction (LLE) for Water Samples
Liquid-liquid extraction is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases.
-
Solvent Selection: An organic solvent immiscible with water, such as dichloromethane, is chosen.
-
Extraction: The water sample is placed in a separatory funnel, and the organic solvent is added. The funnel is shaken vigorously to facilitate the transfer of Chlorotoluron from the aqueous phase to the organic phase. This process is typically repeated multiple times with fresh organic solvent to ensure complete extraction.
-
Phase Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected.
-
Drying and Concentration: The collected organic extract is dried using an anhydrous salt (e.g., sodium sulfate) and then concentrated by evaporation.
-
Reconstitution: The residue is redissolved in a suitable solvent for chromatographic analysis.
Microwave-Assisted Extraction (MAE) for Soil Samples
Microwave-assisted extraction utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. This method is particularly effective for solid samples like soil.
-
Sample Preparation: A soil sample is weighed and placed in a microwave extraction vessel.
-
Solvent Addition: An appropriate extraction solvent, or a mixture of solvents (e.g., acetone-hexane), is added to the vessel.
-
Microwave Program: The vessel is sealed and subjected to a specific microwave program, which includes defined power, temperature, and time settings. For example, a program might involve ramping to a target temperature and holding for a set duration.
-
Extraction: During microwave irradiation, the solvent heats rapidly, increasing the pressure within the vessel and enhancing the extraction of Chlorotoluron from the soil matrix.
-
Cooling and Filtration: After the program is complete, the vessel is allowed to cool before the extract is filtered to remove solid particles.
-
Clean-up and Concentration: The filtered extract may undergo a clean-up step, followed by concentration before analysis.
Ultrasound-Assisted Extraction (UAE) for Soil and Water Samples
Ultrasound-assisted extraction employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the extraction process.
-
Sample and Solvent: The sample (soil or water) is placed in an extraction vessel with a suitable solvent.
-
Ultrasonication: The vessel is immersed in an ultrasonic bath or an ultrasonic probe is placed directly into the sample-solvent mixture.
-
Extraction Parameters: Key parameters such as ultrasonic frequency, power, extraction time, and temperature are controlled to optimize the extraction efficiency.
-
Separation: After sonication, the extract is separated from the solid matrix by centrifugation or filtration.
-
Further Processing: The extract is then concentrated and, if necessary, subjected to a clean-up procedure before analysis.
Conclusion
The choice of extraction method for Chlorotoluron analysis depends on several factors, including the sample matrix, the required sensitivity, available equipment, and considerations of time and cost.
-
SPE is highly effective for water samples, offering excellent pre-concentration and clean-up, leading to low detection limits.
-
LLE , while being a more traditional and labor-intensive method, can provide good recoveries for water samples when optimized.
-
MAE is a rapid and efficient technique for solid samples like soil, significantly reducing extraction time and solvent consumption compared to conventional methods.
-
UAE is a versatile and relatively simple method applicable to both solid and liquid samples, offering improved extraction efficiency with minimal thermal degradation of the analyte.
For optimal results, it is recommended that researchers validate the chosen extraction method for their specific application and matrix to ensure accuracy and precision in Chlorotoluron quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of phenylurea herbicides in water samples using online sorptive preconcentration and high-performance liquid chromatography with UV or electrospray mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Multi-Residue Pesticide Analysis: Featuring Chlorotoluron Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prevalent multi-residue extraction methods for pesticide analysis, with a specific focus on the validation data for the herbicide Chlorotoluron. The methods covered are:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely adopted, streamlined approach for a variety of food and environmental matrices.
-
Solid-Phase Extraction (SPE): A classic and robust method for sample clean-up and concentration.
-
Accelerated Solvent Extraction (ASE): An automated technique utilizing elevated temperature and pressure for rapid and efficient extraction.
The following sections present a detailed comparison of these methods, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.
Data Presentation: Performance Comparison
The performance of each method for the analysis of Chlorotoluron and other pesticides is summarized in the tables below. The data is compiled from various validation studies and demonstrates the typical performance characteristics of each technique.
Table 1: QuEChERS Method Validation Data for Chlorotoluron and Other Pesticides
| Parameter | Matrix | Chlorotoluron | Other Pesticides (Typical Range) |
| Recovery (%) | Soil | 72.7 (Median) | 70 - 120[1] |
| Precision (RSD %) | Soil | < 20 | < 20[1] |
| Linearity (r²) | Various | > 0.99 | > 0.99[2] |
| LOQ (mg/kg) | Soil | 0.01 | 0.01 - 0.05[3] |
Table 2: Solid-Phase Extraction (SPE) Method Validation Data for Phenylurea Herbicides (including Chlorotoluron)
| Parameter | Matrix | Chlorotoluron/Phenylureas | Other Pesticides (Typical Range) |
| Recovery (%) | Water | 91 - 102[4] | 70 - 110 |
| Precision (RSD %) | Water | 1.2 - 2.9 | < 15 |
| Linearity (r²) | Water | 0.9962 - 0.9999 | > 0.99 |
| LOQ (µg/L) | Water | ~0.2 | 0.05 - 0.5 |
Table 3: Accelerated Solvent Extraction (ASE) Method Validation Data for Various Pesticides
| Parameter | Matrix | Performance for Various Pesticides |
| Recovery (%) | Soil | 70 - 120 (for most analytes) |
| Precision (RSD %) | Soil | < 20 (for most analytes) |
| Linearity (r²) | Soil | > 0.99 |
| LOQ (mg/kg) | Soil | Typically 0.01 |
Experimental Protocols
Detailed methodologies for each of the compared extraction techniques are provided below. These protocols are based on established and validated methods found in the scientific literature.
QuEChERS Protocol for Soil Samples
-
Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add an appropriate amount of water to achieve a total water content of 8-10 mL.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Analysis: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.
Solid-Phase Extraction (SPE) Protocol for Water Samples
-
Sample Pre-treatment: Acidify the water sample to a pH of approximately 2.5.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) sequentially with methanol and then acidified water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a small volume of water to remove any unretained interferences.
-
Elution: Elute the retained pesticides from the cartridge using an appropriate solvent mixture (e.g., dichloromethane/methanol).
-
Concentration and Analysis: The eluate is then concentrated and reconstituted in a suitable solvent for chromatographic analysis.
Accelerated Solvent Extraction (ASE) Protocol for Soil Samples
-
Cell Preparation: Mix the soil sample with a drying and dispersing agent (e.g., diatomaceous earth) and pack it into an extraction cell.
-
Extraction:
-
Place the extraction cell into the ASE instrument.
-
The instrument automatically performs the extraction using a pre-set method, which includes heating the solvent (e.g., a mixture of dichloromethane and acetone) and pressurizing the cell.
-
The extraction is typically performed in static cycles to ensure thorough extraction.
-
-
Collection: The extract is automatically collected in a vial.
-
Cleanup and Analysis: The collected extract may require a cleanup step before analysis by chromatography.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and a logical comparison of the analytical methods.
Caption: QuEChERS experimental workflow for soil samples.
Caption: Logical comparison of pesticide extraction methods.
References
Assessing the Recovery of Chlorotoluron-d6 in Diverse Sample Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pesticide residues in environmental and biological samples is paramount for ensuring environmental safety and human health. Chlorotoluron, a widely used herbicide, and its deuterated internal standard, Chlorotoluron-d6, are frequently analyzed in various matrices such as water, soil, and food products. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust analytical methodology, primarily employed in isotope dilution mass spectrometry (IDMS) to compensate for sample matrix effects and variations in extraction efficiency. This guide provides a comparative overview of the expected recovery of this compound in different sample types, supported by established analytical principles and representative experimental data for similar compounds.
The Critical Role of Isotope Dilution and Recovery
In quantitative analysis, especially when dealing with complex matrices, the recovery of the analyte of interest can be variable due to matrix interference, leading to inaccurate results. The isotope dilution technique is a powerful tool to overcome these challenges. By spiking a known amount of the isotopically labeled standard (e.g., this compound) into the sample at the beginning of the analytical process, any losses of the native analyte during sample preparation and analysis are mirrored by the labeled standard. This allows for a highly accurate correction of the final quantified amount.
While the primary purpose of this compound is to serve as an internal standard for the quantification of Chlorotoluron, monitoring its own recovery is a critical quality control parameter during method validation and routine analysis. The recovery of the deuterated standard provides insight into the efficiency and consistency of the entire analytical method, from extraction to instrumental analysis.
Comparative Recovery Data
While specific recovery data for this compound is not always explicitly published, we can infer its expected performance based on data from similar deuterated pesticide standards and common analytical methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Sample Matrix | Analytical Method | Typical Recovery Range for Deuterated Standards (%) | Key Considerations |
| Water (Surface, Ground) | SPE followed by LC-MS/MS | 80 - 115 | Water quality (e.g., presence of organic matter, pH) can influence SPE efficiency. The use of an appropriate sorbent material is crucial. |
| Soil & Sediment | QuEChERS or Pressurized Liquid Extraction (PLE) followed by LC-MS/MS | 70 - 120 | Soil composition (e.g., organic matter content, clay content) significantly impacts extraction efficiency. The choice of extraction solvent and cleanup sorbents in the QuEChERS method is critical. |
| Food (Fruits, Vegetables) | QuEChERS followed by LC-MS/MS | 75 - 110 | The diverse nature of food matrices requires method optimization, particularly the cleanup step to remove co-extracted interferences like pigments and sugars. |
| Biological Fluids (Urine, Plasma) | Protein Precipitation followed by SPE and LC-MS/MS | 85 - 110 | The presence of proteins and other endogenous compounds necessitates a robust sample cleanup procedure to minimize matrix effects. |
Note: The provided recovery ranges are indicative and can vary depending on the specific laboratory conditions, instrumentation, and the complexity of the sample matrix. Method validation is essential to establish performance characteristics for a specific application.
Experimental Protocol: A Representative Workflow
Below is a detailed methodology for the extraction and analysis of Chlorotoluron and its deuterated internal standard from a soil matrix using the QuEChERS method followed by LC-MS/MS analysis.
1. Sample Preparation and Spiking:
-
Homogenize 10 g of the soil sample.
-
Spike the sample with a known concentration of this compound solution (e.g., 100 µL of a 1 µg/mL solution).
-
Allow the spiked sample to equilibrate for 30 minutes.
2. QuEChERS Extraction:
-
Add 10 mL of acetonitrile to the soil sample in a 50 mL centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
4. LC-MS/MS Analysis:
-
Take the final supernatant and dilute it with an appropriate solvent (e.g., 1:1 acetonitrile:water) if necessary.
-
Inject an aliquot into the LC-MS/MS system.
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Chlorotoluron: e.g., m/z 213.1 → 156.1 (quantifier), m/z 213.1 → 72.1 (qualifier).
-
This compound: e.g., m/z 219.1 → 162.1 (quantifier).
-
-
Optimize other MS parameters such as collision energy and declustering potential.
-
5. Data Analysis:
-
Calculate the concentration of Chlorotoluron in the original sample using the ratio of the peak area of the native analyte to the peak area of this compound and a calibration curve.
-
Calculate the recovery of this compound by comparing the peak area in the sample to the peak area of a standard of the same concentration prepared in a clean solvent.
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the analysis of Chlorotoluron using this compound as an internal standard.
Caption: Experimental workflow for Chlorotoluron analysis using an internal standard.
Safety Operating Guide
Navigating the Safe Disposal of Chlorotoluron-d6: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Chlorotoluron-d6, a deuterated derivative of the herbicide Chlorotoluron. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
Personal Protective Equipment (PPE) Summary:
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
In the event of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any pesticide, is regulated and must be carried out in a manner that prevents environmental contamination.[1][2] Wastes resulting from its use should be disposed of in a landfill approved for pesticide disposal or in accordance with applicable Federal, state, or local procedures.[1]
1. Managing Unused Material:
-
Avoid Excess: Whenever possible, prepare only the amount of solution needed for your experiment to minimize waste.[3]
-
Do Not Dispose in Drains: Never pour this compound solutions down the sink, toilet, or any other drain.[4] This can contaminate water systems as many treatment facilities are not equipped to remove such chemicals.
-
Small Quantities: For very small residual amounts, some guidelines suggest dilution with a large volume of water. However, the preferred and safer method is to treat it as chemical waste.
-
Large Quantities: Unused or unwanted this compound must be treated as hazardous waste and disposed of through a licensed waste disposal contractor or a designated hazardous waste facility.
2. Decontamination of Labware and Spills:
-
Spill Management: In case of a spill, absorb the material with an inert substance such as sand, vermiculite, or earth. Once absorbed, collect the material into a designated, labeled container for hazardous waste.
-
Cleaning Labware: Glassware and equipment that have come into contact with this compound should be decontaminated. A triple rinse procedure is recommended:
-
Rinse the container or labware with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in a designated hazardous waste container.
-
Wash with soap and water.
-
Perform a final rinse with water.
-
3. Container Disposal:
Empty containers must be handled properly to prevent residual contamination.
-
Triple Rinsing: Non-refillable containers should be triple-rinsed as follows:
-
Empty the container completely into the application equipment or a mix tank. Allow it to drain for 10 seconds after the flow has reached a drip.
-
Fill the container about one-quarter full with water and recap it.
-
Shake for 10 seconds.
-
Pour the rinsate into the application equipment or a mix tank or store it for later use or disposal.
-
Repeat this procedure two more times.
-
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as regular solid waste, but always check local regulations. Puncture and flatten the container to prevent reuse.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Regulatory Compliance
Disposal of pesticides like this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States. Many states also offer "Clean Sweep" programs or similar household hazardous waste collection programs that may accept agricultural and laboratory pesticides. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and local waste management authorities to ensure compliance with all federal, state, and local regulations. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorotoluron-d6
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Chlorotoluron-d6, a labeled herbicide used in environmental analysis and pesticide/herbicide metabolite research.[1][2][][4] Adherence to these protocols is essential to ensure personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring stringent safety measures. It is suspected of causing cancer and damaging fertility or the unborn child.[2] It is also harmful if swallowed and very toxic to aquatic life with long-lasting effects.
Required Personal Protective Equipment
A comprehensive assessment of personal protective equipment is mandatory for all personnel handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or a face shield. Approved under NIOSH (US) or EN 166 (EU) standards. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Must be inspected before use. | Prevents dermal absorption, a primary route of exposure. |
| Body Protection | A complete chemical-resistant suit. | Provides full-body protection from contamination. |
| Respiratory Protection | A suitable respirator. The specific type should be determined by a workplace risk assessment. | Prevents inhalation of harmful vapors or mists. |
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Safe Handling and Storage
Strict adherence to handling and storage protocols is necessary to minimize exposure risk and maintain chemical integrity.
Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling and before breaks.
-
Spill Management: In case of a spill, soak up the material with an inert absorbent material (e.g., vermiculite, sand) and collect it in a suitable, closed container for disposal as hazardous waste.
Storage Conditions
Store this compound in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent leakage. Opened containers must be carefully resealed and kept upright.
| Storage Parameter | Recommendation |
| Temperature | Store in a cool place. |
| Ventilation | Store in a well-ventilated area. |
| Container | Keep in the original, tightly sealed container. |
| Incompatible Materials | Avoid strong acids, alkalis, and strong oxidizing/reducing agents. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
Waste Classification
This compound and any materials that have come into contact with it should be treated as hazardous waste.
Disposal Workflow
The following diagram outlines the necessary steps for the safe disposal of this compound waste.
Key Disposal Steps
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Use a designated, leak-proof, and clearly labeled container for all this compound waste, including contaminated PPE and absorbent materials. The label should include "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal plant. Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash.
By following these guidelines, researchers and laboratory personnel can safely handle this compound, minimizing personal risk and environmental impact, thereby fostering a culture of safety and responsibility in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
